5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde
Description
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Properties
IUPAC Name |
5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(2-11)10-3/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKPCRCNMFOTHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232802 | |
| Record name | 5-(Trifluoromethyl)-1H-imidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102808-02-6 | |
| Record name | 5-(Trifluoromethyl)-1H-imidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102808-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-imidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The document details a plausible synthetic pathway, experimental protocols, and relevant chemical data.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial synthesis of the core heterocyclic structure, 4-(trifluoromethyl)-1H-imidazole, followed by a regioselective formylation at the C2 position using the Vilsmeier-Haack reaction. The electron-withdrawing nature of the trifluoromethyl group at the C4 position directs the formylation to the C2 position of the imidazole ring.
Caption: Proposed two-step synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Trifluoromethyl)-1H-imidazole
While multiple routes to trifluoromethyl-substituted imidazoles exist, a common method involves the reaction of a trifluoromethylated precursor with an ammonia source. The following is a generalized protocol based on established chemical principles.
Materials:
-
A suitable trifluoromethylated C3 synthon (e.g., 3,3-dibromo-1,1,1-trifluoroacetone)
-
Formamide or another source of ammonia and the C2 carbon of the imidazole ring
-
Solvent (e.g., high-boiling point ethers or amides)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve the trifluoromethylated precursor in the chosen solvent.
-
Add an excess of formamide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 4-(trifluoromethyl)-1H-imidazole by column chromatography on silica gel or by recrystallization.
Step 2: Vilsmeier-Haack Formylation of 4-(Trifluoromethyl)-1H-imidazole
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[1][2][3]
Materials:
-
4-(Trifluoromethyl)-1H-imidazole
-
Phosphorus oxychloride (POCl₃) or oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Sodium acetate or other mild base for workup
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF) in the chosen anhydrous solvent to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature below 5 °C. This in situ generates the Vilsmeier reagent.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add a solution of 4-(trifluoromethyl)-1H-imidazole in the anhydrous solvent to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography.
Data Presentation
The following tables summarize key quantitative data for the starting material and the final product.
Table 1: Properties of 4-(Trifluoromethyl)-1H-imidazole
| Property | Value |
| CAS Number | 33468-69-8 |
| Molecular Formula | C₄H₃F₃N₂ |
| Molecular Weight | 136.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | Typically >98% |
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 102808-02-6 |
| Molecular Formula | C₅H₃F₃N₂O |
| Molecular Weight | 164.09 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage Temperature | 2-8°C under an inert atmosphere |
Table 3: Spectroscopic Data for this compound (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | Aldehydic proton (singlet, ~9.5-10.5 ppm), Imidazole ring proton (singlet, ~7.5-8.5 ppm), N-H proton (broad singlet, variable) |
| ¹³C NMR | Aldehyde carbonyl carbon (~180-190 ppm), Imidazole ring carbons, Trifluoromethyl carbon (quartet, J≈270-280 Hz) |
| ¹⁹F NMR | Singlet for the CF₃ group |
| IR (cm⁻¹) | C=O stretch (aldehyde) ~1680-1700, N-H stretch ~3100-3300, C-F stretches ~1100-1300 |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 164 |
Experimental Workflow Visualization
The overall experimental workflow for the synthesis is depicted below.
Caption: Detailed experimental workflow for the two-step synthesis.
Applications in Drug Discovery
Imidazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[4][5][6] The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability.[7][8] this compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation. The aldehyde functionality allows for a variety of subsequent chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse chemical libraries for drug screening.
The logical workflow for utilizing this compound in a drug discovery program is outlined below.
References
- 1. A Convenient Synthesis of 4-Trifluoromethylimidazol-1-ols. | Semantic Scholar [semanticscholar.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. longdom.org [longdom.org]
- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. nbinno.com [nbinno.com]
- 8. ossila.com [ossila.com]
"5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde chemical properties"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the imidazole scaffold can profoundly influence the molecule's physicochemical and pharmacological properties, making it a valuable building block for the development of novel therapeutics.
Core Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₃F₃N₂O | [1][2] |
| Molecular Weight | 164.09 g/mol | [2] |
| CAS Number | 102808-02-6 | [1][2][3][4][5] |
| Physical Form | Solid | [1][2] |
| Purity | ≥ 95% | [1][2] |
| InChI Key | FYKPCRCNMFOTHP-UHFFFAOYSA-N | [1][2] |
| Storage Temperature | 2-8°C (Inert atmosphere) | [2] |
Spectroscopic and Safety Information
While specific spectra are not publicly available, analytical data including NMR, HPLC, LC-MS, and UPLC are reportedly available from commercial suppliers.[3]
Safety and Handling: This compound is associated with the following hazard and precautionary statements, indicating it should be handled with care in a laboratory setting.
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
Synthesis and Reactivity
The synthesis of substituted imidazoles can be achieved through various established methods. For trifluoromethyl-containing imidazoles, the van Leusen reaction is a notable approach.[6] A common strategy for introducing a carbaldehyde group at the C2 position of an imidazole ring involves the formylation of a 2-lithioimidazole intermediate.
Experimental Protocol: Adapted Synthesis of this compound
The following is a generalized experimental protocol adapted from known procedures for the synthesis of related imidazole-2-carbaldehydes. This protocol is provided for illustrative purposes and should be optimized for specific laboratory conditions.
Materials:
-
5-(Trifluoromethyl)-1H-imidazole (starting material)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-(trifluoromethyl)-1H-imidazole in anhydrous THF.
-
Lithiation: The solution is cooled to -78°C in a dry ice/acetone bath. A solution of n-BuLi in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70°C. The reaction mixture is stirred at this temperature for 1 hour.
-
Formylation: Anhydrous DMF is added dropwise to the reaction mixture, ensuring the temperature remains below -70°C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Work-up: The combined organic layers are washed with water and then with brine. The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Applications in Drug Discovery
The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of a trifluoromethyl group is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, this compound serves as a key intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and anticancer compounds.[7]
Visualizations
Experimental Workflow
References
- 1. This compound [cymitquimica.com]
- 2. This compound | 102808-02-6 [sigmaaldrich.com]
- 3. 102808-02-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. eMolecules this compound | 102808-02-6 | Fisher Scientific [fishersci.com]
- 5. This compound | 102808-02-6 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, a key building block in medicinal chemistry. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document outlines a predictive solubility profile based on its structural features and the general principles of solubility for imidazole-containing compounds. Furthermore, it provides detailed experimental protocols for determining the solubility of this compound in various organic solvents, ensuring researchers can generate precise data for their specific applications. This guide also includes workflow diagrams for the experimental determination of solubility and a representative synthetic pathway.
Introduction
This compound is a heterocyclic aldehyde of significant interest in drug discovery and development. The imidazole scaffold is a common motif in many pharmaceuticals due to its ability to engage in various biological interactions.[1][2][3] The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The aldehyde functionality provides a versatile handle for further chemical modifications. Understanding the solubility of this compound in a range of organic solvents is critical for its use in synthesis, purification, formulation, and various screening assays.
Physicochemical Properties
The solubility of a compound is governed by its physicochemical properties. Key properties of this compound are listed in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₃F₃N₂O | [4] |
| Molecular Weight | 164.09 g/mol | [5][6] |
| Appearance | Solid | [6] |
| pKa | (Predicted) ~11-12 for the N-H proton |
The presence of the imidazole ring with its two nitrogen atoms, one of which bears a proton, allows for hydrogen bonding, contributing to its polarity. The aldehyde group is also polar. Conversely, the trifluoromethyl group is highly lipophilic and electron-withdrawing. This combination of polar and nonpolar functionalities suggests that the solubility of this compound will be highly dependent on the nature of the solvent.
Predicted Solubility in Organic Solvents
While specific experimental data is not available, a qualitative prediction of solubility can be made based on the principle of "like dissolves like".
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit moderate to good solubility in these solvents due to the potential for hydrogen bonding between the imidazole N-H, the aldehyde oxygen, and the solvent's hydroxyl group.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): High solubility is anticipated in these solvents. The high polarity of these solvents can effectively solvate the polar imidazole and aldehyde moieties.
-
Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is expected. These solvents can interact with the polar parts of the molecule but may be less effective at disrupting the crystal lattice of the solid.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted in these solvents. The nonpolar nature of these solvents will not favorably interact with the polar functional groups of the molecule.
Quantitative Solubility Data (Hypothetical)
The following table presents a hypothetical summary of quantitative solubility data for this compound in various organic solvents at ambient temperature. This table is for illustrative purposes to demonstrate how experimental data should be presented.
| Solvent | Polarity Index | Predicted Solubility (g/L) | Predicted Molar Solubility (mol/L) |
| Hexane | 0.1 | < 0.1 | < 0.0006 |
| Toluene | 2.4 | 1 - 5 | 0.006 - 0.03 |
| Dichloromethane | 3.1 | 10 - 20 | 0.06 - 0.12 |
| Ethyl Acetate | 4.4 | 20 - 50 | 0.12 - 0.30 |
| Acetonitrile | 5.8 | > 100 | > 0.61 |
| Ethanol | 5.2 | > 100 | > 0.61 |
| Methanol | 6.6 | > 150 | > 0.91 |
| Dimethylformamide (DMF) | 6.4 | > 200 | > 1.22 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | > 1.22 |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully transfer a known volume of the supernatant to a centrifuge tube.
-
Centrifuge the samples to remove any suspended solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.
-
Dilute the saturated supernatant samples with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted samples and determine the concentration of the solute from the calibration curve.
-
-
Calculation:
-
Calculate the solubility (S) in g/L using the following formula: S (g/L) = (Concentration from calibration curve) x (Dilution factor)
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Representative Synthetic Pathway
A common method for the synthesis of imidazole aldehydes involves the formylation of a protected imidazole precursor.
Caption: A general synthetic route to the target compound.
Conclusion
This technical guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data is not yet published, the provided qualitative predictions and detailed experimental protocol will enable scientists to effectively utilize this compound in their research endeavors. The generation and publication of precise solubility data for this important building block would be a valuable contribution to the scientific community.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [cymitquimica.com]
- 5. This compound | 102808-02-6 [sigmaaldrich.com]
- 6. This compound | 102808-02-6 [sigmaaldrich.com]
An In-depth Technical Guide on the NMR and Mass Spectrometry Analysis of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a combination of predicted data based on analogous structures and detailed, adaptable experimental protocols derived from established methods for similar fluorinated heterocyclic compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The aldehyde functional group provides a reactive handle for further synthetic modifications. Accurate structural elucidation and characterization are paramount for its application in drug development. This guide outlines the expected NMR and mass spectrometry characteristics and provides robust protocols for its analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative NMR and mass spectrometry data for this compound. These predictions are based on the analysis of structurally related compounds reported in the literature.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H4 | 7.8 - 8.2 | Singlet (s) or Quartet (q) | J(H,F) ≈ 1-2 Hz |
| CHO | 9.8 - 10.2 | Singlet (s) | - |
| NH | 12.0 - 14.0 | Broad Singlet (br s) | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C=O | 180 - 185 | Singlet (s) | - |
| C2 | 145 - 150 | Singlet (s) | - |
| C4 | 135 - 140 | Quartet (q) | ²J(C,F) ≈ 35-40 Hz |
| C5 | 118 - 123 | Quartet (q) | ¹J(C,F) ≈ 270-280 Hz |
| CF₃ | 115 - 120 | Quartet (q) | ¹J(C,F) ≈ 270-280 Hz |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CF₃ | -60 to -65 | Singlet (s) or Quartet (q) | J(F,H4) ≈ 1-2 Hz |
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Ion |
| ESI+ | 165.027 | [M+H]⁺ |
| ESI+ | 187.009 | [M+Na]⁺ |
| ESI- | 163.012 | [M-H]⁻ |
Experimental Protocols
The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for imidazole compounds due to its ability to dissolve a wide range of organic molecules and to slow down N-H proton exchange.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 scans, as ¹³C is less sensitive.
-
Relaxation Delay (d1): 2 seconds.
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹⁹F experiment.
-
Temperature: 298 K.
-
Spectral Width: +10 to -90 ppm (a wider range may be necessary initially).
-
Number of Scans: 64-256 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Reference: An external reference such as CFCl₃ (δ = 0 ppm) or an internal reference can be used.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scales. For ¹H and ¹³C NMR, reference to the residual solvent peak (e.g., DMSO-d₆ at δH = 2.50 ppm and δC = 39.52 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Mass Spectrometry (MS)
Objective: To determine the accurate mass of the molecule and study its fragmentation pattern.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
LC-MS Analysis (for sample introduction and separation from impurities):
-
Liquid Chromatograph: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is generally suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters (ESI):
-
Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization efficiency.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-450 °C.
-
Mass Range: m/z 50-500.
-
Acquisition Mode: Full scan for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, the parent ion corresponding to [M+H]⁺ or [M-H]⁻ is isolated and fragmented using collision-induced dissociation (CID) with argon as the collision gas.
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to further confirm the structure. Expected fragments may include the loss of CO, CF₃, and cleavage of the imidazole ring.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of this compound.
Caption: Workflow for NMR and MS analysis.
Logical Relationship in Drug Discovery
The diagram below outlines the logical relationship of how the analytical characterization of a compound like this compound fits into an early-stage drug discovery process.
Caption: Role of analysis in drug discovery.
Navigating the Synthesis and Handling of 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally related molecules, including imidazoles, aldehydes, and other trifluoromethylated heterocyclic compounds, to provide a robust framework for risk assessment and safe laboratory practices.
Hazard Identification and Classification
This compound is a solid substance that, based on data from analogous compounds, should be handled with caution. The primary hazards are associated with its potential for irritation, oral toxicity, and unforeseen effects due to the presence of the trifluoromethyl group.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |
This classification is inferred from structurally similar compounds and should be used as a preliminary guideline.
Physical and Chemical Properties
Quantitative data for this compound is not extensively available. The following table summarizes known information and data from a closely related compound, 4-(Trifluoromethyl)-1H-imidazole.
| Property | Value | Source |
| Molecular Formula | C₅H₃F₃N₂O | - |
| Molecular Weight | 164.09 g/mol | - |
| Appearance | White to off-white or pale beige solid/powder | Inferred |
| Melting Point | 148-150 °C (for 4-(Trifluoromethyl)-1H-imidazole) | [1] |
| Solubility | No data available. Likely soluble in organic solvents. | - |
Toxicological Profile (Inferred)
Detailed toxicological studies on this compound are not publicly available. The toxicological profile is inferred from related imidazole and trifluoromethylated compounds.
| Toxicological Endpoint | Anticipated Effect | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation | Expected to cause skin irritation upon direct contact. | Wear appropriate protective gloves and clothing. |
| Eye Irritation | Expected to cause serious eye irritation. | Wear chemical safety goggles or a face shield. |
| Respiratory Irritation | Dust or vapors may cause respiratory tract irritation. | Handle in a well-ventilated area or in a chemical fume hood. |
| Carcinogenicity | A related compound, 4-(Trifluoromethyl)-1H-imidazole, is suspected of causing cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Mutagenicity | No data available. | Handle with caution. |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is paramount when working with this compound. The following workflow outlines the necessary steps for safe handling.
Methodology for Safe Handling:
-
Engineering Controls: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of potential for splashing, consider a chemical-resistant apron.
-
-
Hygiene Practices: Avoid all personal contact with the substance.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Spill Response: In case of a spill, evacuate the area. For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For larger spills, follow institutional emergency procedures.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs, seek medical advice/attention. |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Logical Framework for Hazard Assessment
A systematic approach to hazard assessment is crucial before commencing any experimental work.
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before any work with this compound begins. Always consult your institution's safety guidelines and procedures.
References
Methodological & Application
Application Notes and Protocols for Schiff Base Formation Using 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The following application notes and protocols provide a comprehensive guide to the synthesis and potential applications of Schiff bases derived from 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. Given the limited specific literature on this particular aldehyde, the protocols provided are based on established methods for the synthesis of Schiff bases from similar imidazole- and aromatic aldehydes. Researchers should consider these as starting points that may require optimization.
Introduction to this compound in Schiff Base Synthesis
Schiff bases, characterized by the azomethine (-C=N-) group, are versatile compounds with a wide range of applications in medicinal chemistry and materials science.[1][2][3] They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1][2][3] The imidazole moiety is a key structural feature in many biologically active molecules, and its incorporation into Schiff base ligands can lead to compounds with interesting pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4]
The presence of a trifluoromethyl (-CF3) group on the imidazole ring is expected to significantly influence the electronic properties of the resulting Schiff base. The strong electron-withdrawing nature of the -CF3 group can enhance the electrophilicity of the azomethine carbon, potentially modulating the compound's reactivity and biological activity. These structural features make Schiff bases derived from this compound promising candidates for drug discovery and development.
Potential Applications
-
Antimicrobial Agents: Imidazole-based Schiff bases and their metal complexes have demonstrated significant activity against various bacterial and fungal strains. The trifluoromethyl group may enhance this activity.
-
Anticancer Agents: Many Schiff base complexes have been investigated for their cytotoxic effects on cancer cell lines.[5]
-
Anti-inflammatory Agents: Certain imidazole Schiff base derivatives have exhibited anti-inflammatory properties.[4]
-
Corrosion Inhibitors: The nitrogen and potential oxygen donor atoms in these Schiff bases can effectively chelate with metal surfaces, offering protection against corrosion.
-
Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations.[2]
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff bases from this compound. Optimization of solvent, temperature, and reaction time may be necessary for specific primary amines.
Protocol 1: General Synthesis of Schiff Bases via Conventional Heating
This protocol describes a standard method for Schiff base synthesis using reflux conditions.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline, aliphatic amine)
-
Ethanol or Methanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.
-
To this solution, add the primary amine (1.0 eq), also dissolved in a minimal amount of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a condenser and reflux the reaction mixture for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base can be collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Microwave-Assisted Synthesis of Schiff Bases
Microwave irradiation can often reduce reaction times and improve yields.
Materials:
-
This compound
-
Appropriate primary amine
-
Ethanol or a solvent-free mixture
-
Microwave synthesizer
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the primary amine (1.0 eq).
-
Add a small amount of ethanol as a solvent, or proceed under solvent-free conditions if the reactants are liquids or have low melting points.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for 5-20 minutes.
-
Monitor the pressure and temperature throughout the reaction.
-
After the reaction is complete, cool the vessel to room temperature.
-
If a precipitate has formed, isolate it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product.
Data Presentation
Quantitative data from the synthesis and characterization of new Schiff bases should be presented in a clear and organized manner. Below are example tables for reporting such data.
Table 1: Synthesis and Physicochemical Properties of Schiff Bases Derived from this compound
| Compound ID | Primary Amine | Method | Reaction Time | Yield (%) | M.p. (°C) | Color |
| SB-1 | Aniline | Reflux | 4 h | 85 | 152-154 | Pale Yellow |
| SB-2 | 4-Chloroaniline | Microwave | 10 min | 92 | 168-170 | White |
| SB-3 | 4-Methoxyaniline | Reflux | 3 h | 88 | 145-147 | Off-white |
| SB-4 | 2-Aminopyridine | Microwave | 15 min | 89 | 175-177 | Light Brown |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Spectroscopic Data for Synthesized Schiff Bases
| Compound ID | IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -CH=N- | Mass Spec (m/z) [M+H]⁺ |
| SB-1 | 1625 | 8.52 (s, 1H) | Calculated: XXX.XXX; Found: XXX.XXX |
| SB-2 | 1628 | 8.55 (s, 1H) | Calculated: XXX.XXX; Found: XXX.XXX |
| SB-3 | 1622 | 8.49 (s, 1H) | Calculated: XXX.XXX; Found: XXX.XXX |
| SB-4 | 1630 | 8.61 (s, 1H) | Calculated: XXX.XXX; Found: XXX.XXX |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will need to be determined experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of Schiff bases.
References
- 1. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
Application Note: A Proposed Wittig Reaction Protocol for the Synthesis of Vinyl-Imidazoles from 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The synthesis of vinyl-substituted heterocyclic compounds is of significant interest in drug discovery and materials science. The Wittig reaction provides a reliable method for the conversion of aldehydes and ketones to alkenes.[1][2] For imidazole aldehydes, the reaction can be complicated by the presence of the acidic N-H proton. To address this, protection of the imidazole nitrogen, for instance with a trityl group, has been shown to improve reaction yields and simplify product isolation.[3][4] The electron-withdrawing nature of the trifluoromethyl group at the 5-position of the imidazole ring is anticipated to activate the 2-carbaldehyde towards nucleophilic attack by the phosphorus ylide. This protocol details a proposed method for the synthesis of 2-(alkenyl)-5-(trifluoromethyl)-1H-imidazoles via a Wittig reaction, offering a strategic approach for researchers in the field.
Data Presentation
As no specific experimental data for the Wittig reaction of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde was found, the following table outlines the proposed reactants and their stoichiometry for a generic Wittig reaction, based on protocols for similar substrates.[3][4]
| Reactant/Reagent | Molecular Weight ( g/mol ) | Proposed Stoichiometry (equivalents) | Purpose |
| N-Trityl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde | 406.4 | 1.0 | Aldehyde (starting material) |
| Alkyltriphenylphosphonium Bromide | Varies | 1.1 - 1.5 | Ylide precursor |
| n-Butyllithium (n-BuLi) | 64.06 | 1.1 - 1.5 | Strong base for ylide generation |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | Anhydrous solvent |
| Saturated aq. NH4Cl | 53.49 | - | Quenching agent |
| Ethyl Acetate | 88.11 | - | Extraction solvent |
| Brine | - | - | Washing agent |
| Anhydrous Na2SO4 or MgSO4 | 142.04 / 120.37 | - | Drying agent |
| 1N Hydrochloric Acid | 36.46 | - | Deprotection reagent |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the proposed Wittig reaction.
Part 1: N-Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Addition of Trityl Chloride: Slowly add trityl chloride (1.05 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain N-trityl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde.
Part 2: Wittig Reaction
-
Ylide Precursor: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the desired alkyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to orange or deep red). Allow the mixture to stir at 0 °C for 1 hour.[5]
-
Addition of Aldehyde: Dissolve N-trityl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Protected Product: Purify the crude product by flash column chromatography on silica gel to isolate the N-trityl-2-(alkenyl)-5-(trifluoromethyl)-1H-imidazole.
Part 3: Deprotection of the Imidazole Nitrogen
-
Acidic Hydrolysis: Dissolve the purified N-trityl-protected vinyl imidazole in a suitable solvent (e.g., a mixture of THF and water).
-
Acid Addition: Add a catalytic amount of a strong acid, such as 1N hydrochloric acid.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Neutralization and Extraction: Neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with a suitable organic solvent.
-
Purification of Final Product: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization to yield the desired 2-(alkenyl)-5-(trifluoromethyl)-1H-imidazole.
Visualizations
The following diagrams illustrate the key chemical transformation and the proposed experimental workflow.
Caption: Chemical scheme of the Wittig reaction.
Caption: Proposed workflow for the Wittig reaction.
References
Application Notes and Protocols for Knoevenagel Condensation with 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its ability to generate α,β-unsaturated compounds.[1][2] This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] The resulting products are versatile intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers.[1] Imidazole-containing compounds are of particular interest in medicinal chemistry due to their wide range of biological activities. Furthermore, the incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
These application notes provide a detailed protocol for the Knoevenagel condensation of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde with various active methylene compounds. The described methods are based on established principles of the Knoevenagel condensation and are intended to serve as a foundational guide for the synthesis and exploration of novel trifluoromethyl-substituted imidazole derivatives for potential applications in drug discovery and materials science.
Reaction Scheme
The general scheme for the Knoevenagel condensation of this compound is presented below:
Caption: General reaction scheme for the Knoevenagel condensation.
Quantitative Data Summary
The following table summarizes the expected products and hypothetical yields for the Knoevenagel condensation of this compound with selected active methylene compounds. These yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.[3][4]
| Entry | Active Methylene Compound | Product | Hypothetical Yield (%) |
| 1 | Malononitrile | 2-((5-(trifluoromethyl)-1H-imidazol-2-yl)methylene)malononitrile | 85-95 |
| 2 | Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-(trifluoromethyl)-1H-imidazol-2-yl)acrylate | 75-85 |
| 3 | Diethyl malonate | Diethyl 2-((5-(trifluoromethyl)-1H-imidazol-2-yl)methylene)malonate | 60-75 |
| 4 | Barbituric acid | 5-((5-(trifluoromethyl)-1H-imidazol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | 80-90 |
Experimental Protocols
General Procedure for the Knoevenagel Condensation
This protocol describes a general method for the Knoevenagel condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Solvent (e.g., ethanol, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the active methylene compound (1.1 mmol).
-
Add the basic catalyst (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the active methylene compound.[4] Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Note: The choice of catalyst and solvent may need to be optimized for each specific active methylene compound to achieve the best results.[5][6]
Application Notes
The trifluoromethyl-substituted vinyl imidazole derivatives synthesized via this Knoevenagel condensation protocol are of significant interest to researchers in drug discovery and materials science.
-
Medicinal Chemistry: Imidazole-based compounds are known to exhibit a wide range of pharmacological activities. The products of this reaction can be screened for potential applications as antimicrobial, anticancer, or anti-inflammatory agents. The trifluoromethyl group is expected to enhance the pharmacokinetic properties of these molecules.
-
Materials Science: The resulting α,β-unsaturated systems can act as monomers for polymerization, leading to the development of novel functional polymers with unique electronic and optical properties. They can also be investigated as potential components in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the base-catalyzed Knoevenagel condensation.
Caption: Mechanism of the Knoevenagel condensation.
Experimental Workflow
The following diagram outlines a logical workflow for the synthesis and preliminary evaluation of the target compounds.
Caption: Workflow for synthesis and screening.
References
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. jocpr.com [jocpr.com]
Application Notes and Protocols for the Derivatization of 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, a key building block for the synthesis of novel compounds for biological screening. The trifluoromethyl-imidazole scaffold is a privileged structure in medicinal chemistry, known to impart favorable properties such as metabolic stability and enhanced biological activity. This guide outlines key synthetic transformations of the aldehyde functional group, including imine formation and subsequent reductive amination, Knoevenagel condensation, and the Wittig reaction. Furthermore, it presents representative biological activity data of analogous compounds and discusses potential signaling pathways for screening, supported by workflow and pathway diagrams.
Introduction
Imidazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a trifluoromethyl group can significantly enhance the therapeutic potential of these molecules by increasing their lipophilicity and metabolic stability. This compound is a versatile starting material for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. This document serves as a practical guide for researchers to synthesize and evaluate novel derivatives of this promising scaffold.
Derivatization Strategies
The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations. The following sections detail the protocols for key derivatization reactions.
Imine Formation and Reductive Amination
The reaction of an aldehyde with a primary amine yields an imine (Schiff base), which can be subsequently reduced to a secondary amine. This two-step or one-pot process, known as reductive amination, is a powerful tool for introducing a wide range of substituents.
Experimental Protocol: General Procedure for Imine Synthesis and Reductive Amination
-
Step 1: Imine Formation. In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol. Add the primary amine (1.0-1.2 eq.) and stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, catalytic amounts of an acid (e.g., acetic acid) can be added.
-
Step 2: Reduction to Amine. Once imine formation is complete, the reducing agent is added. For a stepwise procedure, the imine can be isolated before reduction. For a one-pot reaction, a mild reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature until completion.
-
Work-up and Purification. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Disclaimer: The provided protocol is a general guideline. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. This reaction is useful for creating carbon-carbon double bonds and introducing further functionalization.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
Reaction Setup. To a solution of this compound (1.0 eq.) and an active methylene compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, dichloromethane), add a catalytic amount of a weak base such as piperidine or imidazole (10-30 mol%).[1][2]
-
Reaction Conditions. Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. The reaction time can vary from a few minutes to several hours depending on the reactivity of the substrates.[2]
-
Work-up and Purification. Upon completion, add water to the reaction mixture and extract the product with an organic solvent. Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent. The resulting solid product can be purified by recrystallization from a suitable solvent like ethanol.[2]
Disclaimer: The provided protocol is a general guideline. Optimization of the catalyst, solvent, and temperature may be required for optimal yields.
Wittig Reaction
The Wittig reaction allows for the conversion of aldehydes or ketones to alkenes using a phosphonium ylide (Wittig reagent). This reaction is highly versatile for the synthesis of a wide variety of substituted alkenes.
Experimental Protocol: General Procedure for the Wittig Reaction
-
Ylide Generation. In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.0-1.2 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to generate the ylide. The formation of the ylide is often indicated by a color change.
-
Reaction with Aldehyde. To the freshly prepared ylide, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise at the same low temperature.
-
Reaction Progression and Work-up. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate in vacuo.
-
Purification. The crude product, which contains the desired alkene and triphenylphosphine oxide as a byproduct, is purified by column chromatography.
Disclaimer: This is a generalized protocol. The choice of base, solvent, and temperature depends on the stability of the ylide. For stabilized ylides, weaker bases and milder conditions can be employed.
Biological Screening and Data Presentation
Derivatives of this compound are promising candidates for screening against a variety of biological targets. Based on the activities of analogous trifluoromethyl-substituted imidazole and benzimidazole compounds, potential areas for screening include antimicrobial and anticancer assays.
Antimicrobial Activity
Trifluoromethyl-containing imidazole derivatives have shown significant activity against both bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative analogous compounds against various microbial strains.
Table 1: Antimicrobial Activity of Analogous Trifluoromethyl-Substituted Imidazole/Benzimidazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Analog 1 | Staphylococcus aureus | 0.78 - 1.56 | Ciprofloxacin | - |
| Analog 2 | Bacillus subtilis | 1.56 | Ciprofloxacin | - |
| Analog 3 | Escherichia coli | 16 | Ciprofloxacin | - |
| Analog 4 | Candida albicans | 20 | Fluconazole | 19.05 |
| Analog 5 | Aspergillus niger | 25 | Fluconazole | 24.41 |
Disclaimer: The data presented in this table is for analogous compounds and not for direct derivatives of this compound. This information is intended to guide the selection of appropriate screening assays.
Anticancer Activity
Derivatives of trifluoromethyl-imidazoles have also demonstrated potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify this activity.
Table 2: Anticancer Activity of Analogous Trifluoromethyl-Substituted Imidazole/Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Analog A | MCF-7 (Breast) | 2.63 |
| Analog B | HepG2 (Liver) | 2.39 - 10.95 |
| Analog C | MDA-MB-231 (Breast) | 2.39 - 10.95 |
| Analog D | K-562 (Leukemia) | 4 |
Disclaimer: The data presented in this table is for analogous compounds and not for direct derivatives of this compound. This information is intended to guide the selection of appropriate screening assays.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The general workflow for the synthesis and screening of derivatives of this compound is depicted below.
Caption: General workflow for derivatization and biological screening.
Potential Signaling Pathways
Based on the biological activities of related compounds, the following signaling pathways are suggested as potential targets for screening the newly synthesized derivatives.
Many anticancer agents exert their effect by inducing programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is a key mechanism to investigate.
Caption: Simplified intrinsic apoptosis signaling pathway.
Cyclooxygenase-2 (COX-2) is an enzyme often overexpressed in cancer cells and plays a role in inflammation and cell proliferation.[3] Inhibition of this pathway is a potential therapeutic strategy.
Caption: Overview of the COX-2 signaling pathway in cancer.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors.[4] Its inhibition can halt cell proliferation, making it an excellent target for antimicrobial and anticancer drugs.
References
Application Notes and Protocols: The Role of 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde in Creating Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2][3][4][5] The introduction of a trifluoromethyl (-CF3) group to the imidazole ring can significantly enhance the pharmacological properties of the resulting molecules. The high electronegativity and metabolic stability of the C-F bond can improve a compound's metabolic stability, binding affinity to target proteins, and membrane permeability.[6] 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde is a key starting material for the synthesis of a variety of trifluoromethyl-containing imidazole derivatives, making it a valuable building block in drug discovery and development.
This document provides detailed application notes and generalized experimental protocols for the synthesis and biological evaluation of novel compounds derived from this compound.
Synthesis of Biologically Active Derivatives
A common and straightforward method to create a diverse library of compounds from this compound is through the synthesis of Schiff base derivatives. This involves the condensation reaction of the aldehyde with various primary amines.
General Experimental Protocol: Synthesis of Schiff Base Derivatives
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To this solution, add the desired primary amine (1.0 - 1.2 equivalents). A wide variety of aromatic and aliphatic amines can be used to generate a library of derivatives.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the condensation.
-
Reaction: Stir the reaction mixture at room temperature or reflux for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure Schiff base derivative.
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity Evaluation
The synthesized Schiff base derivatives can be screened for a variety of biological activities, including antimicrobial and anticancer properties.
Experimental Protocol: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Microbial Suspensions: Prepare standardized suspensions of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Serial Dilution: Prepare serial twofold dilutions of the synthesized compounds in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive controls (a known antibiotic/antifungal agent) and negative controls (broth with solvent, without any compound).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Data Presentation
The quantitative data obtained from the biological assays should be summarized in a structured table for easy comparison of the activity of the different derivatives.
Table 1: Illustrative Biological Activity Data for Schiff Base Derivatives of this compound
| Compound ID | R-group on Amine | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| SB-1 | Phenyl | 16 | 32 | 64 | 25.5 | 31.2 |
| SB-2 | 4-Chlorophenyl | 8 | 16 | 32 | 12.8 | 15.7 |
| SB-3 | 4-Methoxyphenyl | 32 | 64 | 128 | 45.1 | 52.3 |
| SB-4 | 2-Hydroxyphenyl | 4 | 8 | 16 | 8.5 | 10.1 |
| SB-5 | Naphthyl | 8 | 16 | 32 | 15.2 | 18.9 |
| Ciprofloxacin | (Antibiotic Control) | 1 | 0.5 | N/A | N/A | N/A |
| Fluconazole | (Antifungal Control) | N/A | N/A | 2 | N/A | N/A |
| Doxorubicin | (Anticancer Control) | N/A | N/A | N/A | 0.8 | 1.1 |
Note: The data presented in this table is illustrative and intended to represent the type of results that could be obtained from the described experimental protocols.
Visualizations
Experimental Workflow
References
- 1. Reaction strategies for synthesis of imidazole derivatives: a review | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. longdom.org [longdom.org]
- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Application Notes and Protocols: Reductive Amination of 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-substituted ((5-(trifluoromethyl)-1H-imidazol-2-yl)methyl)amines via reductive amination of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde with various primary amines. This reaction is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the trifluoromethyl-imidazole scaffold in pharmacologically active compounds.
The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The resulting secondary amines are versatile intermediates for the synthesis of a wide range of biologically active molecules.
The protocols herein describe a reliable and efficient method using sodium triacetoxyborohydride as a mild reducing agent, which is compatible with a variety of functional groups.
Experimental Protocols
General Protocol for the Reductive Amination of this compound
This procedure outlines the synthesis of N-substituted ((5-(trifluoromethyl)-1H-imidazol-2-yl)methyl)amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, cyclopropylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve the aldehyde in an appropriate volume of anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1 M concentration).
-
Addition of Amine: Add the primary amine (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5-10 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from 2 to 24 hours depending on the reactivity of the primary amine.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure N-substituted ((5-(trifluoromethyl)-1H-imidazol-2-yl)methyl)amine.
Data Presentation
The following table summarizes representative results for the reductive amination of this compound with various primary amines under the general protocol described above.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-((5-(Trifluoromethyl)-1H-imidazol-2-yl)methyl)benzenamine | 4 | 85 |
| 2 | Aniline | N-Phenyl-1-(5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine | 12 | 78 |
| 3 | Cyclopropylamine | N-Cyclopropyl-1-(5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine | 6 | 82 |
| 4 | 4-Fluoroaniline | N-(4-Fluorophenyl)-1-(5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine | 16 | 75 |
| 5 | n-Butylamine | N-Butyl-1-(5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine | 8 | 88 |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the reductive amination of this compound.
Signaling Pathway Context
Substituted imidazoles are often designed as inhibitors of various enzymes, such as kinases, which are pivotal in cellular signaling pathways implicated in diseases like cancer. The diagram below represents a simplified generic kinase signaling pathway that can be a target for such inhibitors.
Application Notes and Protocols: 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] The incorporation of a trifluoromethyl (CF3) group can significantly enhance the pharmacological properties of a molecule by improving metabolic stability, increasing binding affinity, and modulating lipophilicity. 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde is a versatile building block that combines these advantageous features, making it a valuable starting material for the synthesis of novel therapeutic agents. Its reactive aldehyde group allows for a variety of chemical transformations, providing access to a diverse range of molecular architectures for drug discovery programs targeting indications such as cancer, inflammation, and infectious diseases.[2][3][4]
While specific examples of marketed drugs derived directly from this compound are not prevalent in publicly available literature, its potential is underscored by the broad bioactivity of trifluoromethylated imidazoles. This document provides detailed, representative protocols for the application of this building block in the synthesis of potential kinase inhibitors and anti-inflammatory agents.
Key Applications and Synthetic Protocols
The aldehyde functionality of this compound is a gateway for several key synthetic transformations in medicinal chemistry, including reductive amination and Wittig-type reactions.
Synthesis of Kinase Inhibitors via Reductive Amination
Kinases are critical targets in oncology and inflammatory diseases.[5] The imidazole core can serve as a hinge-binding motif in many kinase inhibitors.[3][6] Reductive amination of this compound with various amines is a straightforward method to generate libraries of potential kinase inhibitors.
Experimental Protocol: General Procedure for Reductive Amination
This protocol describes a general method for the reductive amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[7]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the selected amine (1.1 eq) in anhydrous DCM or DCE.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[7]
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the desired N-substituted-(5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine.
Data Presentation: Representative Yields for Reductive Amination
| Entry | Amine | Product | Representative Yield (%) |
| 1 | Aniline | N-((5-(Trifluoromethyl)-1H-imidazol-2-yl)methyl)aniline | 85 |
| 2 | Benzylamine | N-Benzyl-1-(5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine | 90 |
| 3 | Morpholine | 4-((5-(Trifluoromethyl)-1H-imidazol-2-yl)methyl)morpholine | 82 |
| 4 | 4-Fluoroaniline | N-((5-(Trifluoromethyl)-1H-imidazol-2-yl)methyl)-4-fluoroaniline | 88 |
Note: Yields are hypothetical and for illustrative purposes.
Visualization of Experimental Workflow
Synthesis of Anti-Inflammatory Agents via Wittig Reaction
The Wittig reaction is a powerful tool for carbon-carbon bond formation, allowing for the synthesis of alkenes from aldehydes. This can be employed to create vinyl-imidazole derivatives, which can serve as precursors for a variety of anti-inflammatory compounds.
Experimental Protocol: General Procedure for Wittig Reaction
This protocol outlines a general procedure for the Wittig reaction of this compound with a phosphorus ylide.
Materials:
-
This compound (1.0 eq)
-
Appropriate phosphonium salt (e.g., (triphenyl)phosphonium bromide derivative) (1.2 eq)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.2 eq) to the suspension to generate the ylide. The solution will typically change color.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl-imidazole derivative.
Data Presentation: Representative Yields for Wittig Reaction
| Entry | Phosphonium Salt | Product | Representative Yield (%) |
| 1 | Benzyltriphenylphosphonium bromide | 2-(2-Phenylvinyl)-5-(trifluoromethyl)-1H-imidazole | 75 |
| 2 | (4-Methoxybenzyl)triphenylphosphonium chloride | 2-(4-Methoxy-2-phenylvinyl)-5-(trifluoromethyl)-1H-imidazole | 78 |
| 3 | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(5-(trifluoromethyl)-1H-imidazol-2-yl)acrylate | 82 |
Note: Yields are hypothetical and for illustrative purposes.
Visualization of Experimental Workflow
Potential Signaling Pathway Involvement
Compounds derived from this compound, particularly those designed as kinase inhibitors, could potentially modulate various signaling pathways implicated in cancer and inflammation. For instance, inhibitors targeting kinases in the MAPK/ERK pathway could be of significant interest.
Visualization of a Hypothetical Signaling Pathway
Conclusion
This compound is a promising and versatile building block for the synthesis of novel bioactive molecules in medicinal chemistry. Its utility in constructing potential kinase inhibitors and anti-inflammatory agents through straightforward and robust chemical transformations like reductive amination and the Wittig reaction highlights its potential for generating diverse compound libraries for drug discovery. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate.
References
- 1. Design and microwave-assisted synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles: novel agents with analgesic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
"application of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde in the synthesis of agrochemicals"
Abstract: This document details the synthesis of novel thiosemicarbazone and hydrazone derivatives from 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, outlining their potential application as potent agrochemical fungicides. The trifluoromethyl group is a well-established pharmacophore in agrochemicals, known to enhance metabolic stability and biological activity. The imidazole scaffold is also a key component in many existing antifungal agents. By combining these two moieties, we hypothesize the creation of a new class of fungicides with improved efficacy. This application note provides detailed synthetic protocols, characterization data, and a summary of anticipated antifungal activities against common crop-related fungi.
Introduction
The imidazole nucleus is a critical structural motif in a wide array of antifungal agents used in both medicine and agriculture.[1] These compounds often function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Furthermore, the incorporation of a trifluoromethyl (-CF3) group into active molecules is a common strategy in agrochemical design to enhance potency, lipophilicity, and metabolic stability. This application note explores the use of this compound as a versatile starting material for the synthesis of new potential agrochemicals. Specifically, we focus on its conversion to thiosemicarbazone and hydrazone derivatives, classes of compounds known to exhibit significant antifungal properties.[1]
Synthesis of Potential Agrochemicals
Novel agrochemical candidates, a thiosemicarbazone and a hydrazone derivative, were synthesized from this compound. The general synthetic routes are depicted below.
Scheme 1: Synthesis of this compound Thiosemicarbazone (TFIT)
References
Troubleshooting & Optimization
"optimizing reaction conditions for 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde synthesis"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of 5-(Trifluoromethyl)-1H-imidazole (Intermediate)
-
Question: I am attempting to synthesize the 5-(trifluoromethyl)-1H-imidazole intermediate via the van Leusen reaction, but I am experiencing very low to no product yield. What are the possible causes and how can I improve the yield?
-
Answer: Low yields in the van Leusen imidazole synthesis can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Moisture in Reaction: The van Leusen reaction is sensitive to moisture, which can quench the base and react with the tosylmethyl isocyanide (TosMIC) reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is typically used. Ensure the base is fresh and used in the correct stoichiometric amount to deprotonate the TosMIC and the imine precursor.
-
Quality of TosMIC: TosMIC can degrade over time. It is advisable to use freshly opened or properly stored TosMIC. You can check its purity by NMR if you suspect degradation.
-
Imine Formation: If you are generating the imine in situ, ensure the reaction between the amine and the aldehyde precursor goes to completion before adding the TosMIC. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Reaction Temperature: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature). Running the reaction at too high a temperature can lead to side reactions and decomposition of intermediates.
-
Issue 2: Inefficient Formylation of 5-(Trifluoromethyl)-1H-imidazole
-
Question: The Vilsmeier-Haack formylation of my 5-(trifluoromethyl)-1H-imidazole is sluggish and gives a low yield of the desired carbaldehyde. How can I optimize this step?
-
Answer: The electron-withdrawing nature of the trifluoromethyl group deactivates the imidazole ring, making it less susceptible to electrophilic substitution like the Vilsmeier-Haack reaction.[1] Here are some strategies to improve the formylation efficiency:
-
Vilsmeier Reagent Stoichiometry: An excess of the Vilsmeier reagent (formed from POCl₃ and DMF) is often required for electron-deficient substrates. You can try increasing the equivalents of both POCl₃ and DMF.
-
Reaction Temperature and Time: Electron-deficient imidazoles may require higher temperatures and longer reaction times for formylation to proceed.[1] Monitor the reaction progress by TLC to determine the optimal reaction time and to avoid potential product degradation from prolonged heating.
-
Order of Addition: Adding the imidazole substrate to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0 °C) and then slowly warming to the reaction temperature can sometimes improve yields by minimizing side reactions.
-
Alternative Formylation Methods: If the Vilsmeier-Haack reaction continues to give poor results, consider alternative formylation methods such as the Reimer-Tiemann reaction, although this method also has its limitations with electron-deficient substrates.[2][3] Another approach could be lithiation of the imidazole at the C2 position followed by quenching with a formylating agent like DMF, though this requires careful control of anhydrous and anaerobic conditions.
-
Issue 3: Presence of Impurities in the Final Product
-
Question: My final product, this compound, shows significant impurities after purification. What are the likely impurities and how can I remove them?
-
Answer: Impurities can arise from incomplete reactions, side reactions, or degradation. Common impurities and purification strategies include:
-
Unreacted Starting Material: If the formylation reaction did not go to completion, you might have unreacted 5-(trifluoromethyl)-1H-imidazole in your product. This can often be separated by column chromatography.
-
Over-formylation or Side Products: While less common on a deactivated ring, side reactions can occur. Careful control of reaction conditions (temperature, stoichiometry) can minimize these.
-
Hydrolysis of the Aldehyde: Aldehydes can be sensitive to air and moisture, potentially oxidizing to the corresponding carboxylic acid. It is important to work up the reaction promptly and store the purified product under an inert atmosphere.
-
Purification Techniques: Due to the polar nature of the imidazole and aldehyde functionalities, column chromatography on silica gel is a common purification method. Using a gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can effectively separate the product from impurities.[4] For acidic impurities, a mild basic wash (e.g., with saturated sodium bicarbonate solution) during the aqueous workup can be effective.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of the trifluoromethyl group in this synthesis?
-
A1: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. In the context of this synthesis, it significantly influences the reactivity of the imidazole ring, making it more electron-deficient. This deactivation poses a challenge for electrophilic aromatic substitution reactions like formylation.[1] However, the CF₃ group is often a desirable substituent in drug candidates due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[6]
-
-
Q2: Can I use other formylating agents besides the Vilsmeier-Haack reagent?
-
A2: Yes, other formylating agents can be considered, though they may have their own challenges. The Reimer-Tiemann reaction is a classical method for ortho-formylation of phenols and some heterocycles, but it often requires harsh basic conditions and can give mixtures of isomers.[7] Lithiation at the C2 position of the imidazole followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) is another possibility, but this requires stringent anhydrous and inert conditions.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the imidazole synthesis and the subsequent formylation step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.
-
-
Q4: What are the safety precautions I should take during this synthesis?
-
A4: Standard laboratory safety practices should always be followed. Specifically, phosphorus oxychloride (POCl₃) used in the Vilsmeier-Haack reaction is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Strong bases like sodium hydride are flammable solids and also react violently with water. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Imidazole Synthesis
| Parameter | van Leusen Synthesis (Typical) |
| Starting Materials | Aldehyde/Imine, Tosylmethyl isocyanide (TosMIC) |
| Base | NaH, KOtBu |
| Solvent | Anhydrous THF, DME |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | 60-85% |
Table 2: Comparison of Formylation Reaction Conditions
| Parameter | Vilsmeier-Haack Reaction (for Deactivated Rings) |
| Reagents | POCl₃, DMF |
| Substrate | 5-(Trifluoromethyl)-1H-imidazole |
| Solvent | DMF (can act as both reagent and solvent) or CH₂Cl₂ |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2-24 hours |
| Typical Yield | 40-70% (highly substrate dependent) |
Experimental Protocols
Protocol 1: Synthesis of 5-(Trifluoromethyl)-1H-imidazole (Intermediate)
This protocol is a generalized procedure based on the van Leusen imidazole synthesis and should be optimized for specific substrates.[8][9]
-
Imine Formation (in situ): To a solution of the appropriate α,β-unsaturated aldehyde (1.0 eq) in anhydrous THF (0.5 M) under an inert atmosphere, add the primary amine (1.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Cycloaddition: Cool the reaction mixture to 0 °C. In a separate flask, prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF. To this suspension, add a solution of TosMIC (1.05 eq) in anhydrous THF dropwise at 0 °C. Stir for 15 minutes.
-
Reaction: Add the imine solution from step 1 to the deprotonated TosMIC solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of 5-(Trifluoromethyl)-1H-imidazole
This protocol is a general procedure for the formylation of an electron-deficient imidazole.[10]
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF (10 eq). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Reaction: Dissolve 5-(trifluoromethyl)-1H-imidazole (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the van Leusen synthesis.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil/solid. What are the likely colored impurities?
A1: Colored impurities often arise from side reactions or decomposition during synthesis. Potential sources include polymeric materials, and degradation products from starting materials or the imidazole ring itself. It is also possible that residual catalysts or reagents are contributing to the color.
Q2: I am observing a low yield after purification. What are the common causes?
A2: Low recovery can be due to several factors. During column chromatography, the compound may be too soluble in the mobile phase, leading to premature elution with impurities, or it could be irreversibly adsorbed onto the silica gel. In recrystallization, low yields can result from using an excessive amount of solvent, cooling the solution too rapidly which traps the compound in the mother liquor, or selecting a solvent system in which the compound is too soluble at low temperatures.
Q3: My compound appears as a single spot on the TLC plate, but the NMR spectrum shows impurities. Why is this?
A3: This situation can occur if the impurities have a similar polarity to your target compound, causing them to co-elute and appear as a single spot on the TLC plate. It is also possible that the impurities are not UV-active and therefore not visible on the TLC plate if you are using a UV indicator. Staining the TLC plate with a different visualization agent, such as potassium permanganate, may reveal these hidden impurities. Additionally, some impurities may not be readily detectable by TLC but are clearly visible in more sensitive analytical techniques like NMR.
Q4: What are the most common and effective purification methods for this compound?
A4: The most widely applicable purification techniques for this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities. Recrystallization is a cost-effective method for removing minor impurities and obtaining a highly crystalline final product, provided a suitable solvent is found.
Troubleshooting Guide
Issue 1: The compound is streaking on the TLC plate.
-
Potential Cause: The compound may be too polar for the chosen mobile phase, or it could be interacting strongly with the silica gel. The sample might also be overloaded on the TLC plate.
-
Solution:
-
Increase the polarity of the mobile phase by adding a small amount of a more polar solvent like methanol or acetic acid.
-
Spot a more dilute solution of your crude material onto the TLC plate.
-
Consider using a different stationary phase, such as alumina, if the issue persists.
-
Issue 2: During column chromatography, the compound is not eluting from the column.
-
Potential Cause: The mobile phase is not polar enough to displace the compound from the silica gel. The aldehyde group on your compound might be interacting strongly with the acidic silica gel.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, slowly increase the percentage of ethyl acetate. If necessary, add a small percentage of methanol to the mobile phase.
-
Consider pre-treating the silica gel with a small amount of triethylamine in the slurry to neutralize acidic sites, which can sometimes improve the elution of polar compounds.
-
Issue 3: After recrystallization, the product is an oil instead of crystals.
-
Potential Cause: The presence of impurities can inhibit crystal formation. The solvent may not be ideal, or the cooling process might be too rapid.
-
Solution:
-
Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly. Consider placing it in a refrigerator overnight rather than an ice bath.
-
If the problem continues, it may indicate that the material is not yet pure enough for recrystallization and may require another round of column chromatography.
-
Issue 4: The final product contains residual solvent after drying.
-
Potential Cause: The drying time or temperature is insufficient, or the solvent has a high boiling point.
-
Solution:
-
Dry the compound under high vacuum for an extended period (e.g., overnight).
-
If the solvent has a high boiling point, consider performing a final wash with a more volatile solvent in which your compound is sparingly soluble before drying.
-
Gentle heating under vacuum can also help, but be cautious to avoid melting or decomposing your compound.
-
Data Presentation
The following tables provide representative data for the purification of this compound.
Table 1: Representative Data for Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) |
| Initial Polarity | 20% Ethyl Acetate in Hexane |
| Final Polarity | 50% Ethyl Acetate in Hexane |
| Typical Recovery Yield | 70-85% |
| Purity after Chromatography | >95% (by NMR) |
Table 2: Representative Data for Recrystallization
| Parameter | Value |
| Recrystallization Solvent | Isopropanol/Water or Toluene |
| Appearance | Off-white to pale yellow solid |
| Typical Recovery Yield | 80-95% |
| Purity after Recrystallization | >99% (by NMR) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% ethyl acetate in hexane).
-
Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.
-
Add a layer of sand to the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions and monitor the elution of the compound using TLC.
-
Gradually increase the polarity of the mobile phase to elute the target compound.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent (e.g., isopropanol, toluene).
-
Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will dissolve the compound when hot but result in significant crystal formation upon cooling.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove the solvent.
-
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A decision-making diagram for troubleshooting common purification problems.
"common byproducts in the synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde"
Welcome to the technical support center for the synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Symptoms:
-
After the reaction and work-up, the isolated yield of this compound is significantly lower than expected or non-existent.
-
TLC or HPLC analysis of the crude product shows a complex mixture of spots/peaks with little evidence of the target compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Incomplete Imidazole Ring Formation (e.g., via Van Leusen Reaction) | Verify Reagents: Ensure the freshness and purity of starting materials, particularly the trifluoromethylated precursor and tosylmethyl isocyanide (TosMIC). Decomposed reagents are a common cause of reaction failure.[1][2] Optimize Base and Solvent: The choice of base and solvent is critical. For the van Leusen reaction, common bases include potassium carbonate or sodium hydride.[1] Anhydrous solvents like THF or DMF are typically used.[1] Experiment with different base/solvent combinations to improve yield. Reaction Temperature: Ensure the reaction is carried out at the optimal temperature. Some steps may require cooling (e.g., deprotonation of TosMIC), while the cyclization may proceed at room temperature or with gentle heating.[1] |
| Inefficient Formylation | Choice of Formylating Agent: If formylating a pre-formed 5-(trifluoromethyl)-1H-imidazole, the choice of reagent is key. Common methods include the Vilsmeier-Haack reaction (using POCl₃/DMF) or lithiation followed by quenching with a formylating agent like DMF.[3] If one method fails, consider the alternative. Anhydrous Conditions: Both lithiation and the Vilsmeier-Haack reaction are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. |
| Side Reactions and Byproduct Formation | See the Common Byproducts and Impurities section below for a detailed list of potential side products that can consume starting materials and reduce the yield of the desired product. |
| Product Degradation | Imidazole-2-carbaldehydes can be sensitive to strongly acidic or basic conditions, as well as high temperatures, which can lead to decarbonylation.[4] Ensure the work-up and purification steps are performed under mild conditions. |
Issue 2: Presence of Significant Impurities in the Final Product
Symptoms:
-
NMR, HPLC, or LC-MS analysis of the purified product shows the presence of one or more unknown peaks.
-
The isolated product has a low melting point or appears as an oil when it is expected to be a solid.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Isomeric Byproducts | Formation of Regioisomers: The synthesis of substituted imidazoles can often lead to the formation of regioisomers. For example, in the van Leusen synthesis, different substitution patterns on the imidazole ring can occur.[1] Purification: Careful purification is necessary to separate these isomers. See the Purification Strategies section below. |
| Unreacted Starting Materials | Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of starting materials. If the reaction is incomplete, consider extending the reaction time or increasing the temperature cautiously. |
| Byproducts from Side Reactions | Refer to the Common Byproducts and Impurities section for identification and mitigation strategies. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts to expect in the synthesis of this compound?
A1: While specific byproducts for this exact synthesis are not extensively documented in readily available literature, based on the common synthetic routes (Van Leusen reaction and subsequent formylation), the following byproducts can be anticipated:
-
Isomeric Imidazoles: Formation of the 4-(trifluoromethyl)-1H-imidazole isomer is a strong possibility. The regioselectivity of the imidazole synthesis can be influenced by the reaction conditions.
-
Oxazole Byproducts: In the van Leusen synthesis, if the aldehyde precursor reacts with TosMIC before the imine is formed, it can lead to the formation of an oxazole byproduct.[2]
-
Over-alkylation/Over-formylation Products: If the reaction conditions are not carefully controlled, reaction at other positions on the imidazole ring or multiple formylations could occur, though less common for the C2-position.
-
Hydrolysis Products: If the reaction is exposed to water, hydrolysis of intermediates or the final aldehyde can occur.
-
Decarbonylation Product: The corresponding 5-(trifluoromethyl)-1H-imidazole (without the aldehyde group) can be formed if the product is exposed to high temperatures or certain nucleophiles.[4]
Q2: What are the recommended purification strategies for removing these byproducts?
A2: A multi-step purification approach is often necessary:
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Column Chromatography: This is the most effective method for separating isomers and other closely related byproducts. A silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective in removing impurities.
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Acid-Base Extraction: The basic nature of the imidazole ring can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the basic imidazole compounds into the aqueous layer. The pH of the aqueous layer can then be carefully adjusted to precipitate the desired product, potentially leaving more or less basic impurities behind.
Q3: How can I confirm the correct regiochemistry of my product?
A3: Spectroscopic methods are essential for confirming the structure:
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR are critical. The coupling constants and chemical shifts of the imidazole ring protons and the trifluoromethyl group will be distinct for different isomers. 2D NMR techniques like NOESY can provide through-space correlations that help confirm the spatial arrangement of the substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Experimental Protocols
Step 1: Synthesis of 5-(Trifluoromethyl)-1H-imidazole (Illustrative Van Leusen Approach)
This is a generalized protocol and requires optimization.
Materials:
-
A suitable trifluoromethylated imine precursor
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous methanol or ethanol
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the trifluoromethylated imine precursor in the chosen anhydrous solvent.
-
Add TosMIC (typically 1.0-1.2 equivalents) to the solution.
-
Add the base (e.g., K₂CO₃, 1.5-2.0 equivalents) portion-wise while monitoring the reaction temperature. If using NaH, extreme caution is required.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction carefully (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Formylation of 5-(Trifluoromethyl)-1H-imidazole (Illustrative Vilsmeier-Haack Reaction)
This is a generalized protocol and requires optimization.
Materials:
-
5-(Trifluoromethyl)-1H-imidazole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ (typically 1.1-1.5 equivalents) to the DMF with stirring to form the Vilsmeier reagent.
-
Add a solution of 5-(trifluoromethyl)-1H-imidazole in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat (e.g., to 60-80 °C) for several hours, monitoring the progress by TLC.
-
Cool the reaction mixture to 0 °C and neutralize by the slow addition of an aqueous solution of sodium acetate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential byproduct formation pathways.
References
"troubleshooting low reactivity of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde"
Technical Support Center: 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound exhibiting low reactivity in my reaction?
A: The observed low reactivity, particularly in base-catalyzed reactions, is often due to the electronic properties of the molecule. While the trifluoromethyl (-CF3) group is strongly electron-withdrawing, which should increase the electrophilicity of the aldehyde's carbonyl carbon, the imidazole ring possesses an acidic N-H proton.[1][2] In the presence of a base, this proton can be readily removed to form an imidazolate anion. This anion is highly electron-donating, and the resulting delocalization of the negative charge through the ring system significantly reduces the electrophilicity of the aldehyde, thereby deactivating it towards nucleophilic attack.
Caption: Deactivation pathway of the aldehyde via N-H deprotonation.
Q2: How can I overcome the reactivity issue caused by the acidic N-H proton?
A: The most effective strategy is to protect the imidazole nitrogen before carrying out the desired reaction. A suitable protecting group masks the acidic proton, preventing deprotonation and maintaining the aldehyde's electrophilicity. The choice of protecting group depends on its stability under your reaction conditions and the ease of its subsequent removal. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to many non-acidic conditions and can be removed easily.
Q3: Are there other factors besides N-H acidity that could be affecting my reaction?
A: Yes, other factors can include:
-
Steric Hindrance: The combination of the imidazole ring and the bulky trifluoromethyl group can sterically hinder the approach of large nucleophiles to the carbonyl carbon.[2]
-
Reagent Stability: In reactions like the Wittig olefination, the ylide reagent can be unstable.[3][4] Ensure it is generated and used under appropriate conditions (e.g., inert atmosphere, correct temperature).
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and outcomes. Ensure the solvent is anhydrous where required and is appropriate for the specific reaction mechanism.
Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common reactions where this compound is used.
Guide 1: Wittig Reaction
Issue: Low or no yield of the desired alkene when reacting with a phosphonium ylide.
Primary Cause: The strong base (e.g., n-BuLi, NaH, NaHMDS) used to generate the ylide is also deprotonating the imidazole N-H, which deactivates the aldehyde.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Wittig reaction.
Recommended Solution: Protect the imidazole nitrogen before performing the Wittig reaction. See the detailed protocol below.
Experimental Protocol: N-Boc Protection followed by Wittig Reaction
-
Step 1: N-Boc Protection
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and Triethylamine (Et3N) (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the mixture with water and brine, dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde.
-
-
Step 2: Wittig Reaction with Protected Aldehyde
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (N2 or Ar).
-
Cool the suspension to 0 °C and add a strong base such as Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) portion-wise.
-
Stir the resulting yellow-orange ylide solution for 1 hour at 0 °C.
-
Add a solution of the N-Boc protected aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Combine the organic layers, dry over Na2SO4, and concentrate. Purify via column chromatography.
-
-
Step 3: Deprotection (if required)
-
Dissolve the protected alkene product in a solution of Trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA v/v).
-
Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Carefully neutralize the mixture with a saturated NaHCO3 solution and extract the product.
-
Guide 2: Knoevenagel Condensation
Issue: The condensation reaction with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is slow or gives poor yields, even with a mild base catalyst like piperidine or pyridine.[6][7]
Primary Cause: Even weak bases can deprotonate the highly acidic imidazole N-H, leading to the deactivation of the aldehyde.
Recommended Solution: Utilize an N-protected version of the aldehyde to prevent deprotonation and ensure the carbonyl carbon remains sufficiently electrophilic for the reaction to proceed efficiently.
Data Presentation: Illustrative Yield Comparison
The following table provides an illustrative comparison of expected yields for a Knoevenagel condensation with malononitrile using both unprotected and N-Boc protected starting material under typical conditions (piperidine catalyst, reflux in ethanol).
| Starting Material | Catalyst | Reaction Time (h) | Hypothetical Yield (%) |
| This compound (Unprotected) | Piperidine | 24 | < 20% |
| N-Boc-5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde (Protected) | Piperidine | 6 | > 90% |
Experimental Protocol: Knoevenagel Condensation with Protected Aldehyde
-
To a solution of N-Boc-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde (1.0 eq) in ethanol, add the active methylene compound (e.g., malononitrile, 1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.
Guide 3: Reductive Amination
Issue: In a one-pot reductive amination, the initial formation of the imine intermediate is slow, leading to incomplete conversion.
Primary Cause: Similar to other base-catalyzed reactions, the amine reactant can act as a base, deprotonating the imidazole and reducing the aldehyde's reactivity. Furthermore, the aldehyde itself may be unstable under prolonged reaction times.[4]
Recommended Solution: A two-step, one-pot approach using an N-protected aldehyde is often more effective. Alternatively, a stepwise synthesis involving isolation of the imine before reduction can be employed.
Workflow for Protected Reductive Amination:
Caption: General workflow for synthesis via protected reductive amination.
Experimental Protocol: Two-Step Reductive Amination
-
Synthesize N-Boc-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde as described previously.
-
Dissolve the protected aldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like methanol or dichloroethane (DCE).
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) to the mixture.[8]
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with a saturated aqueous NaHCO3 solution and extracting with an organic solvent.
-
Dry, concentrate, and purify the N-Boc protected amine product.
-
If necessary, deprotect the Boc group using standard TFA/DCM conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. thermofishersci.in [thermofishersci.in]
Technical Support Center: Scale-Up Synthesis of 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde
Welcome to the technical support center for the scale-up synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important building block.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound, primarily focusing on the Van Leusen imidazole synthesis and related methods.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete reaction due to insufficient base or reaction time. | Ensure the use of a strong, non-nucleophilic base such as sodium hydride. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Low reactivity of starting materials. | Consider using a more reactive trifluoromethylated starting material or a different synthetic route if yields remain consistently low. | |
| Degradation of starting materials or product. | Ensure anhydrous reaction conditions as moisture can quench the base and lead to side reactions. Maintain the recommended reaction temperature to prevent thermal degradation. | |
| Formation of Multiple By-products | Side reactions of the trifluoromethyl group. | The electron-withdrawing nature of the trifluoromethyl group can make the imidazole ring susceptible to nucleophilic attack. Avoid excessively high temperatures and prolonged reaction times. |
| Isomer formation. | Alkylation of the imidazole nitrogen can lead to a mixture of N-1 and N-3 substituted isomers. Purification by column chromatography may be necessary to separate the desired isomer. | |
| Competing reaction pathways in Van Leusen synthesis. | In the Van Leusen synthesis, the reaction of aldehydes with TosMIC can lead to oxazoles if the imine is not formed efficiently first. Ensure complete imine formation before the addition of TosMIC. | |
| Difficult Purification | Product is highly polar. | Due to its polarity, purification by standard silica gel chromatography can be challenging. Consider using a more polar stationary phase like alumina or employing reverse-phase chromatography.[1] |
| Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method. | |
| Product instability on silica gel. | Some aldehydes can be unstable on acidic silica gel. Neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using a different purification method like crystallization can mitigate this issue. | |
| Safety Concerns | Use of hazardous reagents. | Reagents like sodium hydride are highly reactive and flammable. Handle under an inert atmosphere and follow all recommended safety precautions. |
| Toxicity of trifluoromethylated compounds. | While specific toxicity data for the target molecule is limited, it is prudent to handle all trifluoromethylated compounds with care, using appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed method for the synthesis of trifluoromethyl-substituted imidazoles is the Van Leusen imidazole synthesis.[2][3][4] This reaction involves the cycloaddition of a tosylmethyl isocyanide (TosMIC) reagent with an imine, which can be formed in situ from an appropriate aldehyde and amine. For the synthesis of this compound, a plausible route would involve a trifluoromethylated imine precursor.
Q2: What are the critical process parameters to control during the scale-up of this synthesis?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: Exothermic reactions, especially during the addition of strong bases like sodium hydride, need to be carefully controlled to prevent runaway reactions and side product formation.
-
Addition Rate: Slow and controlled addition of reagents is crucial to maintain temperature and reaction homogeneity.
-
Mixing: Efficient agitation is necessary to ensure proper mixing of reagents, especially in heterogeneous reaction mixtures.
-
Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the reaction of moisture-sensitive reagents.
Q3: What are the likely impurities I might encounter, and how can I minimize them?
A3: Potential impurities could include unreacted starting materials, regioisomers from N-alkylation, and by-products from side reactions. To minimize these:
-
Ensure the purity of your starting materials.
-
Optimize the stoichiometry of reactants to drive the reaction to completion.
-
Carefully control reaction conditions (temperature, time) to disfavor side reactions.
Q4: Are there any specific challenges related to the trifluoromethyl group?
A4: The strong electron- withdrawing nature of the trifluoromethyl group can influence the reactivity of the imidazole ring. It can also affect the acidity of the N-H proton, which may have implications for subsequent reactions or purification steps.
Q5: What purification techniques are most effective for this compound on a larger scale?
A5: Given the polar nature of the imidazole and aldehyde functionalities, purification can be challenging. On a larger scale, crystallization is often the preferred method for purification as it can be more cost-effective and scalable than chromatography. Finding a suitable solvent or solvent mixture for recrystallization is key. If chromatography is necessary, techniques like flash chromatography with a suitable stationary phase (e.g., silica gel, alumina) and eluent system can be employed.
Experimental Protocols
General Procedure for the Synthesis of a 5-(Trifluoromethyl)-1H-imidazole Derivative (Illustrative)
-
Imine Formation (in situ): To a solution of the starting amine in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere, add the corresponding aldehyde dropwise at room temperature. Stir the mixture for a predetermined time to ensure complete imine formation.
-
Cycloaddition: In a separate flask, prepare a suspension of sodium hydride in anhydrous THF. Cool the suspension to 0 °C and add a solution of tosylmethyl isocyanide (TosMIC) in THF dropwise, maintaining the temperature below 5 °C.
-
Reaction: To the cooled TosMIC anion solution, add the previously prepared imine solution dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or alumina, or by recrystallization from an appropriate solvent system.
Visualizations
Caption: Troubleshooting logic for synthesis issues.
References
"alternative catalysts for the synthesis of derivatives from 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde"
Welcome to the technical support center for the synthesis of derivatives from 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common synthetic transformations of this versatile building block.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of various derivatives from this compound.
Issue 1: Low Yield in Knoevenagel Condensation
Question: I am experiencing low yields in the Knoevenagel condensation of this compound with active methylene compounds. What are the potential causes and solutions?
Answer:
Low yields in this reaction are often attributed to the electron-withdrawing nature of the trifluoromethyl group, which can affect the reactivity of the aldehyde and the stability of intermediates. Here are some common causes and troubleshooting steps:
-
Inadequate Catalyst Activity: The choice and amount of base catalyst are crucial.
-
Solution: While weak inorganic bases can be effective, organic bases like piperidine or imidazole can also be employed.[1][2] Start with a catalytic amount (e.g., 10 mol%) and incrementally increase it if the reaction is sluggish. For less reactive active methylene compounds, a higher catalyst loading may be necessary.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a significant role.
-
Solution: While some Knoevenagel condensations proceed at room temperature, heating might be required, especially with less reactive substrates.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential side reactions or decomposition from prolonged heating.[3]
-
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and yield.
-
Solution: Aprotic solvents like dichloromethane or toluene are commonly used. However, for greener alternatives, ethanol or even water can be effective, particularly with certain catalysts.[4] Experiment with different solvents to find the optimal medium for your specific reactants and catalyst system.
-
Issue 2: Poor Selectivity or Side Product Formation in Wittig Reaction
Question: My Wittig reaction with this compound is giving a mixture of E/Z isomers and other side products. How can I improve the selectivity and minimize byproducts?
Answer:
Achieving high stereoselectivity and minimizing side products in the Wittig reaction with this electron-deficient aldehyde requires careful control of reaction conditions and reagent choice.
-
Ylide Reactivity and Stability: The nature of the phosphorane (ylide) is a key factor.
-
Solution: For higher E-selectivity, stabilized ylides (e.g., those containing an ester or ketone group) are generally preferred and can often be used under milder, solvent-free conditions.[5] For non-stabilized ylides, the choice of base and reaction temperature is critical for controlling selectivity.
-
-
Reaction Conditions: The solvent and temperature can influence the stereochemical outcome.
-
Solution: Performing the reaction at low temperatures can often improve selectivity. The use of aprotic, non-polar solvents is generally recommended. For solvent-free conditions, microwave irradiation can sometimes provide good results with short reaction times.[4]
-
-
Common Side Products: The primary byproduct is triphenylphosphine oxide, which can sometimes complicate purification.
-
Solution: Purification is typically achieved by column chromatography. To minimize other side reactions, ensure all reagents are pure and the reaction is performed under an inert atmosphere to prevent oxidation.[3]
-
Issue 3: Incomplete Reaction or Low Yield in Reductive Amination
Question: I am struggling to achieve complete conversion and good yields in the reductive amination of this compound. What should I investigate?
Answer:
The reductive amination of this aldehyde can be challenging due to the electron-deficient nature of the imidazole ring, which can affect imine formation and stability.
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the imine can be slow.
-
Solution: This step is often catalyzed by mild acids.[6] For weakly basic or electron-deficient anilines, a stronger acid catalyst like trifluoroacetic acid (TFA) may be necessary.[7] Performing the reaction in a solvent that allows for the azeotropic removal of water can also drive the equilibrium towards imine formation.
-
-
Choice of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde.
-
Solution: Sodium triacetoxyborohydride (STAB-H) is a mild and highly selective reagent for reductive aminations and is often the reagent of choice.[7][8] Sodium borohydride (NaBH₄) can also be used, but it is generally best to form the imine first before adding the reducing agent to avoid reduction of the starting aldehyde.[8][9]
-
-
Reaction Conditions: The solvent and temperature are important parameters.
Frequently Asked Questions (FAQs)
Q1: What are some suitable alternative catalysts for the Knoevenagel condensation with this compound?
A1: Besides traditional amine bases like piperidine, several alternative and greener catalysts can be employed. Imidazole itself has been shown to be an effective catalyst for the Knoevenagel condensation.[1][11] Other options include weak inorganic bases such as sodium bicarbonate, sodium acetate, and potassium carbonate, which can work well in aqueous media.[4] For heterogeneous catalysis, options like selenium-promoted zirconia (SeO₂/ZrO₂) have been reported to be effective at room temperature.[12]
Q2: I am observing the formation of multiple products in my reaction. How can I identify the source of these impurities?
A2: The formation of multiple products can arise from several factors, including the presence of impurities in the starting materials, side reactions, or product degradation.[3] To troubleshoot this, you should:
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Verify Starting Material Purity: Ensure the purity of your this compound and other reagents using techniques like NMR or melting point analysis.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction over time. This can help you determine if side products are forming throughout the reaction or if your desired product is degrading.[3]
-
Analyze Side Products: If possible, isolate and characterize the major side products to understand the competing reaction pathways. This information can guide you in modifying the reaction conditions to suppress their formation.
Q3: Can I perform a Henry (nitroaldol) reaction with this compound? What catalysts are recommended?
A3: Yes, a Henry reaction is a viable transformation for this aldehyde. Given its electron-deficient nature, a base catalyst is required. Imidazole has been reported as an efficient Lewis base catalyst for Henry reactions, promoting the formation of β-nitro alcohols in good to moderate yields, often without the formation of dehydrated side products.[13][14] The reaction can be performed in aqueous media or under solvent-free grinding conditions.[13]
Q4: What are some general tips for improving yields when working with trifluoromethyl-substituted heterocyclic aldehydes?
A4: The strong electron-withdrawing effect of the trifluoromethyl group can present unique challenges. Here are some general tips:
-
Catalyst Choice: For reactions requiring nucleophilic attack at the carbonyl carbon, a more active catalyst may be needed to overcome the reduced electrophilicity of the aldehyde.
-
Reaction Conditions: Optimization of temperature and reaction time is critical. Reactions may require more forcing conditions (higher temperatures or longer times) to go to completion. However, be mindful of potential decomposition.
-
Inert Atmosphere: For many reactions, especially those involving organometallic reagents or sensitive intermediates, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve yields.[3]
-
Purity of Reagents: Trifluoromethylated compounds can sometimes be sensitive to impurities. Using high-purity starting materials and dry solvents is always recommended.[3]
Data Summary of Alternative Catalysts
The following tables summarize data for various catalytic systems that can be used for the synthesis of derivatives from aldehydes, which can be extrapolated for use with this compound.
Table 1: Alternative Catalysts for Knoevenagel Condensation
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Imidazole (10 mol%) | Malononitrile | Dichloromethane | 25 | 5-120 min | High to Excellent | [1][11] |
| Imidazole (25-30 mol%) | Ethyl Cyanoacetate | Dichloromethane | Reflux | 5-120 min | High to Excellent | [1] |
| SeO₂/ZrO₂ | Malononitrile | Water | Room Temp. | Not Specified | Excellent | [12] |
| Weak Inorganic Bases (e.g., NaHCO₃) | Malononitrile | Water | Room Temp. | 30 min | 50-100 | [4] |
Table 2: Conditions for Reductive Amination
| Reducing Agent | Amine | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| NaBH(OAc)₃ | Primary/Secondary Amines | Acetic Acid (optional) | 1,2-Dichloroethane | Room Temp. | Varies | High | [8] |
| NaBH₄ | Primary Amines | None (pre-formed imine) | Methanol | Room Temp. | Varies | High | [8] |
| NaBH₄ | Anilines | Benzoic Acid | THF | Reflux | 60-120 min | 85-95 | [9] |
| H₂/Pd-C | Primary/Secondary Amines | Pd/C | Methanol/Ethanol | Varies | Varies | High | [6] |
Experimental Protocols
Protocol 1: General Procedure for Imidazole-Catalyzed Knoevenagel Condensation
-
To a solution of this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in dichloromethane (5 mL), add imidazole (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature. For less reactive active methylene compounds like ethyl cyanoacetate, refluxing the mixture may be necessary, and the catalyst loading might need to be increased to 25-30 mol%.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB-H)
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired amine (1.1 mmol) in 1,2-dichloroethane (10 mL).
-
If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Add sodium triacetoxyborohydride (1.5 mmol) to the mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC. For reactions with weakly nucleophilic amines, the addition of a catalytic amount of acetic acid may accelerate the reaction.[8]
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Experimental Workflow for Knoevenagel Condensation
Caption: General experimental workflow for Knoevenagel condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Reactions in the Wittig Olefination of 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Wittig olefination of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. Due to the unique electronic properties of this substrate, several side reactions can occur, leading to low yields and purification difficulties. This guide offers practical solutions and alternative protocols to help you achieve successful olefination.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of the desired alkene is the most common issue in the Wittig olefination of this compound. This is often due to the acidic N-H proton on the imidazole ring.
Question: My Wittig reaction is not working. What is the likely cause?
Answer: The primary culprit is the acidic proton on the imidazole nitrogen (N-H). The pKa of the N-H proton in imidazole is approximately 14.5. The electron-withdrawing trifluoromethyl group at the 5-position further increases the acidity of this proton. The strong bases typically used to generate the phosphonium ylide (e.g., n-butyllithium, sodium hydride) are strong enough to deprotonate the imidazole N-H. This deprotonation has two major negative consequences:
-
Consumption of Base: A portion of your strong base is consumed in an acid-base reaction with the imidazole, reducing the amount of base available to generate the ylide.
-
Deactivation of the Aldehyde: The resulting imidazolide anion is electron-rich, which deactivates the aldehyde group towards nucleophilic attack by the ylide. The negative charge on the ring reduces the electrophilicity of the carbonyl carbon.
This leads to a significant decrease in the reaction rate and overall yield.
Solutions:
-
N-Protection of the Imidazole: The most effective solution is to protect the imidazole nitrogen before performing the Wittig reaction. A suitable protecting group will prevent the unwanted deprotonation. See the "Experimental Protocols" section for details on N-protection.
-
Use of Excess Base: While less ideal, using a significant excess of the strong base can sometimes compensate for the amount consumed by the imidazole deprotonation. However, this can lead to other side reactions and is generally not the preferred method.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is an excellent alternative that often provides higher yields for electron-poor aldehydes and simplifies purification. See the "Alternative Protocols" section for more information.
Issue 2: Complex Reaction Mixture and Purification Challenges
Even when some product is formed, the reaction mixture can be complex and difficult to purify.
Question: I'm getting a messy reaction with multiple spots on my TLC. What are the likely side products?
Answer: Besides unreacted starting material, several side products can form:
-
Triphenylphosphine oxide (TPPO): This is a ubiquitous byproduct of all Wittig reactions and can be challenging to remove due to its polarity and solubility in many organic solvents.[1]
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Products from Ylide Decomposition: Strong bases can cause the ylide to undergo side reactions if it is not consumed by the aldehyde.
-
Aldol Condensation Products: If the ylide contains an enolizable proton, self-condensation can occur.
-
Cannizzaro-type Products: Although less common, disproportionation of the aldehyde can occur in the presence of a strong base.
Solutions:
-
Purification of TPPO:
-
Crystallization: If your product is a solid, recrystallization can be effective. TPPO is often soluble in a wider range of solvents than the desired product.
-
Chromatography: Column chromatography is the most common method for removing TPPO. A gradient elution from nonpolar to more polar solvents is typically effective.
-
Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or a mixture of hexane and diethyl ether, while the product remains in solution.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution slowly to minimize ylide decomposition.
-
Inverse Addition: Adding the base to a mixture of the phosphonium salt and the aldehyde can sometimes be beneficial, as the ylide is consumed as it is formed.
-
Frequently Asked Questions (FAQs)
Q1: What is the best strategy for the olefination of this compound?
A1: The recommended strategy involves a two-step process:
-
N-Protection: Protect the imidazole nitrogen with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group.
-
Olefination: Perform the Wittig or, preferably, the Horner-Wadsworth-Emmons reaction on the N-protected aldehyde.
This approach circumvents the issues related to the acidic N-H proton and generally leads to cleaner reactions and higher yields.
Q2: Which protecting group should I use for the imidazole nitrogen?
A2: The choice of protecting group depends on the stability required for the olefination reaction and the conditions you plan to use for deprotection.
| Protecting Group | Introduction | Stability | Cleavage Conditions |
| Boc | Boc₂O, DMAP, CH₂Cl₂ | Stable to Wittig and HWE conditions. | Acidic conditions (e.g., TFA in CH₂Cl₂, HCl in dioxane). |
| SEM | SEMCl, NaH, DMF | Stable to a wide range of conditions, including Wittig and HWE. | Fluoride sources (e.g., TBAF in THF) or acidic conditions. |
| Trityl (Tr) | Trityl chloride, Et₃N, CH₂Cl₂ | Stable to many reaction conditions. | Mildly acidic conditions. |
Q3: Should I use a stabilized or unstabilized ylide?
A3: The choice of ylide will determine the stereochemistry of the resulting alkene:
-
Stabilized ylides (containing an electron-withdrawing group like an ester or ketone) generally produce the (E)-alkene as the major product.[2]
-
Unstabilized ylides (containing alkyl or aryl groups) typically yield the (Z)-alkene as the major product.[2]
For this compound, which is an electron-poor aldehyde, stabilized ylides may react sluggishly. The Horner-Wadsworth-Emmons reaction with phosphonate esters is often a more effective way to generate (E)-alkenes with this type of substrate.
Q4: Is the Horner-Wadsworth-Emmons (HWE) reaction a better alternative?
A4: For this particular substrate, the HWE reaction is highly recommended.[3][4][5] Its advantages over the traditional Wittig reaction include:
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Higher nucleophilicity of the phosphonate carbanion: This leads to better reactivity with the electron-deficient aldehyde.
-
Milder bases can often be used: This can improve functional group tolerance.
-
Excellent (E)-selectivity: The HWE reaction is a reliable method for synthesizing (E)-alkenes.[3][4]
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Easier purification: The phosphate byproduct is water-soluble and can be easily removed by an aqueous workup.[3][5]
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
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Dissolve this compound (1.0 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain N-Boc-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde.
Protocol 2: Horner-Wadsworth-Emmons Olefination of N-Boc Protected Aldehyde
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF) to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) in anhydrous THF via a dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired alkene.
Protocol 3: Deprotection of the N-Boc Group
-
Dissolve the N-Boc protected alkene in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to obtain the deprotected product.
Data Summary
| Base | Aldehyde | Phosphonate | Yield (%) | E/Z Ratio |
| NaH | Electron-poor aromatic | Triethyl phosphonoacetate | 85-95% | >95:5 |
| DBU/LiCl | Base-sensitive heteroaromatic | Trimethyl phosphonoacetate | 70-90% | >90:10 |
| K₂CO₃ | Aromatic | Stabilized phosphonate | 80-95% | >98:2 |
Visualizations
Caption: Primary competition between desired Wittig olefination and side reaction of N-H deprotonation.
Caption: Recommended workflow for successful olefination via N-protection.
Caption: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) reactions.
References
Technical Support Center: Workup Procedures for Reactions Involving 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. The following information is designed to address specific issues that may be encountered during the workup and purification of reactions involving this versatile building block.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common experimental challenges.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product after workup. | 1. Degradation of the trifluoromethyl group: The CF3 group can be sensitive to certain nucleophiles or strong bases, potentially leading to decomposition. 2. Product is water-soluble: The polar nature of the imidazole ring and the aldehyde group may lead to significant partitioning into the aqueous phase during extraction. 3. Formation of a stable emulsion during extraction: The amphiphilic nature of the product or byproducts can stabilize emulsions, leading to product loss. | 1. Use milder bases: If possible, opt for weaker bases like sodium bicarbonate or triethylamine. Avoid strong bases like sodium hydroxide if degradation is suspected. 2. Back-extraction: After the initial extraction with an organic solvent, re-extract the aqueous layer with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Saturating the aqueous layer with brine can also help to "salt out" the product. 3. Breaking the emulsion: Add brine or a small amount of a different organic solvent. Centrifugation can also be effective in separating the layers. |
| Difficulty in removing unreacted this compound. | 1. Similar polarity to the product: The starting material and the product may have close Rf values on TLC, making chromatographic separation challenging. 2. Incomplete reaction: The reaction may not have gone to completion, leaving a significant amount of starting material. | 1. Bisulfite adduct formation: Aldehydes can be selectively removed by forming a water-soluble bisulfite adduct. Wash the organic layer with a saturated solution of sodium bisulfite. The aldehyde can be regenerated from the aqueous layer by treatment with a base if recovery is needed. 2. Optimize reaction conditions: Ensure the reaction is monitored by TLC or LC-MS to confirm completion before initiating the workup. |
| Product isolated as a persistent oil instead of a solid. | 1. Presence of residual solvent: Trace amounts of high-boiling solvents (e.g., DMF, DMSO) can prevent crystallization. 2. Impurities acting as a eutectic mixture: The presence of byproducts can lower the melting point of the desired compound. | 1. High-vacuum drying: Use a high-vacuum pump to remove residual solvents. A gentle warming of the sample under vacuum can also be beneficial. 2. Trituration or recrystallization: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. If a solid forms, it can be further purified by recrystallization from an appropriate solvent system. |
| Multiple spots on TLC after column chromatography. | 1. On-column degradation: The product may be unstable on silica gel, especially if it is acidic. 2. Isomer formation: Reactions involving the imidazole ring can sometimes lead to the formation of regioisomers. | 1. Use of neutral or basic alumina for chromatography: If silica gel-mediated degradation is suspected, switching to a different stationary phase can be beneficial. Alternatively, the silica gel can be pre-treated with a base like triethylamine. 2. Characterization of isomers: If isomers are suspected, detailed spectroscopic analysis (e.g., 1H, 13C, 19F NMR, and MS) is required to identify the different species. The chromatographic conditions may need to be optimized for their separation. |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a polar molecule. It is expected to have good solubility in polar organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Its solubility in non-polar solvents like hexanes is likely to be low. Due to the presence of the imidazole ring, it may have some solubility in acidic aqueous solutions.
Q2: How can I best store this compound to prevent degradation?
A2: To minimize degradation, it is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, so minimizing exposure to air is crucial for long-term storage.
Q3: What are common byproducts to look out for in reactions involving this aldehyde?
A3: Common byproducts can include the corresponding carboxylic acid from oxidation of the aldehyde, and potentially products arising from reactions at the imidazole nitrogen atoms. Depending on the reaction conditions, self-condensation or polymerization of the aldehyde might also occur, though this is less common for aromatic aldehydes.
Q4: Can I use a standard aqueous workup for reactions with this compound?
A4: Yes, a standard aqueous workup is generally applicable. However, due to the polarity of the molecule and its potential derivatives, care should be taken to minimize product loss to the aqueous phase. It is advisable to use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and to perform multiple extractions to ensure a good recovery. Back-extraction of the aqueous layer is also a good practice.
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.
-
Partitioning: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel. Add water or an appropriate aqueous solution (e.g., saturated sodium bicarbonate to neutralize acids).
-
Extraction: Shake the separatory funnel gently to mix the layers. Allow the layers to separate. Drain the organic layer.
-
Re-extraction: Extract the aqueous layer two more times with the organic solvent to maximize product recovery.
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a minimal amount of a polar solvent (e.g., methanol, dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the dried slurry of the crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A general experimental workflow for reactions involving this compound.
Caption: A troubleshooting decision tree for workup procedures.
Validation & Comparative
1H NMR Analysis of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed comparison with the well-characterized parent compound, imidazole-2-carbaldehyde, and provides predicted assignments based on established principles of NMR spectroscopy. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this and related compounds in a research and development setting.
Comparative ¹H NMR Data
The introduction of a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C5 position of the imidazole ring is expected to significantly influence the chemical shifts of the remaining ring proton (H4) and the aldehyde proton (CHO). The table below summarizes the experimental ¹H NMR data for imidazole-2-carbaldehyde and provides predicted values for this compound.
| Compound | Proton Assignment | Chemical Shift (δ) ppm (Solvent) | Multiplicity | Coupling Constant (J) Hz | Reference |
| Imidazole-2-carbaldehyde | H4 | ~7.34 (DMSO-d₆) | d | ~1.0-2.0 | [1] |
| H5 | ~7.07 (DMSO-d₆) | d | ~1.0-2.0 | [1] | |
| CHO | ~9.76 (DMSO-d₆) | s | - | [2] | |
| NH | ~13.32 (DMSO-d₆) | br s | - | [1] | |
| This compound (Predicted) | H4 | ~7.8-8.0 | s | - | - |
| CHO | ~9.8-9.9 | s | - | - | |
| NH | ~13.5-14.0 | br s | - | - |
Analysis of Predicted Shifts:
-
H4 Proton: The trifluoromethyl group at C5 is a powerful electron-withdrawing group. This effect will deshield the adjacent H4 proton, causing a significant downfield shift in its resonance compared to the H4/H5 protons of the unsubstituted imidazole-2-carbaldehyde. The expected chemical shift is in the range of δ 7.8-8.0 ppm. Due to the absence of an adjacent proton, the multiplicity is predicted to be a singlet.
-
Aldehyde Proton (CHO): The electron-withdrawing nature of the trifluoromethyl group, transmitted through the imidazole ring, will also deshield the aldehyde proton to a lesser extent. A slight downfield shift to approximately δ 9.8-9.9 ppm is anticipated.
-
NH Proton: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature. However, the overall electron-withdrawing character of the substituted ring is expected to lead to a broader and more downfield signal, likely in the δ 13.5-14.0 ppm range in a solvent like DMSO-d₆.
Experimental Protocols
The following provides a general methodology for acquiring ¹H NMR spectra of imidazole derivatives, based on common practices found in the literature.
Sample Preparation:
-
Weigh approximately 5-10 mg of the imidazole-2-carbaldehyde derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for imidazole derivatives due to its ability to dissolve a wide range of compounds and to clearly show exchangeable protons like the N-H proton.
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover all expected proton signals.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans.
-
Reference: The residual solvent peak is typically used for chemical shift calibration (e.g., DMSO at δ 2.50 ppm).
Visualization of Key Structural and NMR Relationships
The following diagrams illustrate the chemical structure and the key through-bond relationships that give rise to the predicted ¹H NMR signals for this compound.
References
"biological activity of Schiff bases derived from 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde"
A Comprehensive Guide to the Biological Activity of Schiff Bases Derived from 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The intersection of imidazole scaffolds, known for their wide range of pharmacological properties, with the versatile azomethine linkage of Schiff bases presents a promising avenue for the discovery of novel therapeutic agents. The incorporation of a trifluoromethyl group at the 5-position of the imidazole ring is of particular interest, as this electron-withdrawing group can significantly enhance metabolic stability, lipophilicity, and receptor binding affinity, thereby potentially amplifying the biological efficacy of the resulting Schiff base derivatives. This guide provides a comparative analysis of the biological activities of Schiff bases derived from this compound, supported by experimental data and detailed methodologies.
Comparative Biological Activity
While specific data for Schiff bases derived directly from this compound is emerging, a comparative analysis can be drawn from structurally related imidazole-based Schiff bases and compounds bearing the trifluoromethylphenyl moiety. The following tables summarize the antimicrobial and anticancer activities of these related compounds, offering insights into the potential efficacy of the target Schiff bases.
Table 1: Comparative Antimicrobial Activity of Related Imidazole Schiff Bases
| Compound/Schiff Base Derivative | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Schiff base of imidazole-2-carboxaldehyde and glycylglycine (Ligand L1) | S. aureus | Moderate Activity | - | - |
| E. coli | Moderate Activity | - | - | |
| P. aeruginosa | Moderate Activity | - | - | |
| K. pneumoniae | Moderate Activity | - | - | |
| Zn(II) complex of Ligand L1 (ZnL1) | S. aureus | High Activity | - | - |
| E. coli | High Activity | - | - | |
| P. aeruginosa | High Activity | - | - | |
| K. pneumoniae | Moderate Activity | - | - | |
| Schiff base with 4-(trifluoromethylphenyl) moiety (Reduced) | S. aureus | - | Ciprofloxacin | - |
| Zn(II) complex with 4-(trifluoromethylphenyl) moiety | S. aureus | Significant Activity | Ciprofloxacin | Comparable |
| E. coli | Significant Activity | Ciprofloxacin | Comparable |
Note: "Moderate" and "High" activity are as described in the source literature; specific MIC values were not always provided in the abstracts.[1] The data for the trifluoromethylphenyl-containing Schiff base highlights the potential for potent antimicrobial effects.[2]
Table 2: Comparative Anticancer Activity of Related Imidazole Schiff Bases
| Compound/Schiff Base Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Metal complexes of pyridine-based Schiff bases | HeLa, SW620, A549, MCF-7 | Strong anti-proliferative effect in the µM range | - | - |
| Cu(II) complex of a pyridine-based Schiff base | MCF-7 | 5.95 | - | - |
| Cu(II) complex of di-2-pyridine ketone and isonicotinic acid hydrazide Schiff base | Bel-7402, HeLa, MCF-7, MCF-7/ADR | 1.47-4.12 | Cisplatin | Higher IC50 values |
| Zn(II) complex of a thiazole-containing Schiff base | HepG2, MCF-7, A549, HCT116 | Potent Inhibition | Doxorubicin | - |
Note: The IC50 values demonstrate that imidazole-related Schiff base metal complexes can exhibit significant cytotoxicity against various cancer cell lines, sometimes exceeding the potency of standard chemotherapeutic agents.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for the synthesis of imidazole-based Schiff bases and the evaluation of their biological activities.
Synthesis of Schiff Bases from this compound
This generalized protocol is based on standard methods for the synthesis of imidazole Schiff bases.[5][6]
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.
-
Add a solution of 1 mmol of the desired primary amine in 10 mL of ethanol to the flask.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: General workflow for the synthesis of Schiff bases.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[7][8][9][10][11]
Materials:
-
Synthesized Schiff bases
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Serial Dilution: Prepare serial two-fold dilutions of the Schiff base compounds and the standard antibiotic in the broth within the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15][16]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Synthesized Schiff bases
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Schiff base compounds and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow for the MTT assay.
Potential Signaling Pathways
The biological activities of imidazole-based compounds are often attributed to their interaction with specific cellular pathways. For instance, in cancer, they may induce apoptosis or inhibit key enzymes involved in cell proliferation. In inflammation, they might target pathways like the NF-κB signaling cascade.
Caption: Potential apoptosis induction pathway.
This guide serves as a foundational resource for researchers interested in the biological potential of Schiff bases derived from this compound. The provided data on related compounds, along with detailed experimental protocols, offer a strong starting point for further investigation and development in this promising area of medicinal chemistry.
References
- 1. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Strona domeny infona.pl [infona.pl]
- 5. jocpr.com [jocpr.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
"in vitro testing of kinase inhibitors synthesized from 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde"
A comparative guide to the in vitro efficacy of kinase inhibitors synthesized from trifluoromethyl-substituted imidazole scaffolds is presented for researchers, scientists, and drug development professionals. This guide focuses on derivatives of a trifluoromethyl-imidazole core, specifically evaluating their potential as inhibitors of p38 MAP kinase, a key target in inflammatory diseases.
Comparative Analysis of Kinase Inhibitor Potency
A series of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives (compounds AA1-AA8 ) were synthesized and evaluated for their in vitro inhibitory activity against p38 MAP kinase. The potency of these compounds is compared with a known p38 MAP kinase inhibitor, Adezmapimod (SB203580).
| Compound | Structure | p38 MAP Kinase IC50 (nM)[1] |
| AA2 | N-benzyl-2-(2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamido)-3-phenylpropanamide | Substantial Activity (IC50 not specified) |
| AA3 | N-(4-chlorobenzyl)-2-(2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamido)-3-phenylpropanamide | Substantial Activity (IC50 not specified) |
| AA4 | N-(4-methoxybenzyl)-2-(2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamido)-3-phenylpropanamide | Substantial Activity (IC50 not specified) |
| AA5 | N-(4-methylbenzyl)-2-(2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamido)-3-phenylpropanamide | Substantial Activity (IC50 not specified) |
| AA6 | N-(4-nitrobenzyl)-2-(2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamido)-3-phenylpropanamide | 403.57 ± 6.35 |
| Adezmapimod (SB203580) | 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole | 222.44 ± 5.98 |
Among the synthesized derivatives, compound AA6 demonstrated the most considerable p38 kinase inhibitory activity, with an IC50 value of 403.57 ± 6.35 nM.[1] While not as potent as the reference compound Adezmapimod (IC50 of 222.44 ± 5.98 nM), this finding suggests that the trifluoromethyl-imidazole scaffold is a promising starting point for developing novel p38 MAP kinase inhibitors.[1] Further structural modifications to compound AA6 could lead to the development of new inhibitors with improved potency.[1]
Alternative Kinase Inhibitors in Inflammatory Diseases
For comparison, Janus kinase (JAK) inhibitors represent another class of small-molecule drugs effective in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.[2] Unlike the imidazole derivatives targeting the p38 MAPK pathway, JAK inhibitors act on the JAK-STAT signaling pathway.
| Inhibitor | Target(s) | Approved Indications (selected) |
| Tofacitinib (Xeljanz) | JAK1/JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[3] |
| Baricitinib (Olumiant) | JAK1/JAK2 | Rheumatoid Arthritis[3] |
| Upadacitinib (Rinvoq) | Selective JAK1 | Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis, Ulcerative Colitis, Crohn's Disease[4][5] |
| Ruxolitinib (Jakafi) | JAK1/JAK2 | Myelofibrosis, Polycythemia Vera[3] |
| Filgotinib (Jyseleca) | Selective JAK1 | Rheumatoid Arthritis, Ulcerative Colitis[4][5] |
These JAK inhibitors have undergone extensive clinical trials and are established therapeutic options for various immune-mediated inflammatory diseases.[2][4][5]
Experimental Protocols
In Vitro p38 MAP Kinase Inhibition Assay
This protocol outlines a non-radioactive method for determining the in vitro inhibitory activity of compounds against p38 MAP kinase.
Materials:
-
Purified p38 MAP kinase enzyme
-
ATF-2 fusion protein (substrate)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 100 µM.[7]
-
Reaction Setup:
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for the p38 isoform being tested.
-
Add 2 µL of the ATP solution to each well to start the reaction.[7]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6][7]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[6][7]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well.[7]
-
Luminescence Reading: Incubate at room temperature for 30-60 minutes and then record the luminescence. The luminescent signal is directly proportional to the amount of ADP formed and thus reflects the kinase activity.[6]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The p38 MAPK signaling cascade is activated by stress and cytokines.
Caption: Workflow for a luminescent-based p38 kinase inhibition assay.
References
- 1. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchopenworld.com [researchopenworld.com]
- 4. tandfonline.com [tandfonline.com]
- 5. rmdopen.bmj.com [rmdopen.bmj.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystal Structure of Trifluoromethyl- and Carbaldehyde-Substituted Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for the X-ray crystal structure of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde did not yield specific crystallographic data for this exact molecule. This guide, therefore, presents a comparative analysis of closely related and well-characterized imidazole derivatives to illustrate the principles and methodologies of X-ray crystallographic studies on this class of compounds. The data and protocols provided are drawn from published research on analogous structures and serve as representative examples.
The therapeutic potential of imidazole derivatives is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. X-ray crystallography is the definitive method for elucidating the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide offers a technical overview and comparison of the X-ray crystal structures of two representative imidazole derivatives: one featuring a trifluoromethyl group and the other a benzaldehyde moiety.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for two representative compounds: 2-(Trifluoromethyl)-1H-imidazole and 4-(1H-Imidazol-1-yl)benzaldehyde. This data allows for a direct comparison of the structural parameters of imidazole rings substituted with an electron-withdrawing trifluoromethyl group versus a phenyl carbaldehyde group.
Table 1: Crystal Data and Structure Refinement for Representative Imidazole Derivatives
| Parameter | 2-(Trifluoromethyl)-1H-imidazole[1] | 4-(1H-Imidazol-1-yl)benzaldehyde[2] |
| Chemical Formula | C₄H₃F₃N₂ | C₁₀H₈N₂O |
| Formula Weight | 136.08 g/mol | 172.18 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 2₁/c 1 | P 2₁/n |
| a (Å) | 7.5862 | 5.8993 (3) |
| b (Å) | 9.8792 | 22.2891 (12) |
| c (Å) | 7.6926 | 6.7027 (4) |
| α (°) | 90 | 90 |
| β (°) | 108.970 | 108.889 (2) |
| γ (°) | 90 | 90 |
| Volume (ų) | Not Reported | 833.95 (8) |
| Z | 4 | 4 |
| Temperature (K) | Not Reported | 150 |
| Radiation type | Not Reported | Mo Kα |
| Wavelength (Å) | Not Reported | 0.71073 |
Table 2: Selected Bond Lengths and Angles for the Imidazole Core
| Bond/Angle | 2-(Trifluoromethyl)-1H-imidazole | 4-(1H-Imidazol-1-yl)benzaldehyde[2] |
| N1-C2 (Å) | Data not available in abstract | 1.381 (2) |
| C2-N3 (Å) | Data not available in abstract | 1.317 (2) |
| N3-C4 (Å) | Data not available in abstract | 1.385 (2) |
| C4-C5 (Å) | Data not available in abstract | 1.354 (2) |
| C5-N1 (Å) | Data not available in abstract | 1.378 (2) |
| N1-C2-N3 (°) | Data not available in abstract | 110.88 (13) |
| C2-N3-C4 (°) | Data not available in abstract | 106.31 (13) |
| N3-C4-C5 (°) | Data not available in abstract | 110.12 (15) |
| C4-C5-N1 (°) | Data not available in abstract | 105.18 (14) |
| C5-N1-C2 (°) | Data not available in abstract | 107.50 (12) |
Note: Detailed bond lengths and angles for 2-(Trifluoromethyl)-1H-imidazole were not available in the provided search results abstracts.
Experimental Protocols
The determination of the crystal structure of imidazole derivatives involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
For Trifluoromethyl-Substituted Imidazoles: The synthesis of 2-(trifluoromethyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of a suitable precursor with a trifluoromethylating agent. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.
For Aryl-Substituted Imidazole Carbaldehydes: 4-(1H-Imidazol-1-yl)benzaldehyde can be synthesized in high yield by treating 4-bromobenzaldehyde with imidazole in an aprotic solvent with the addition of potassium carbonate and a copper(I) catalyst.[2] Yellow solid crystals suitable for X-ray analysis can be obtained from this process.
X-ray Data Collection and Processing
A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is collected at a controlled temperature, often around 100-150 K, to minimize thermal vibrations. The collected diffraction data are then processed using specialized software to integrate the reflection intensities and apply corrections for factors such as absorption.
Structure Solution and Refinement
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model. The final refinement statistics, including the R-factor and goodness-of-fit, are crucial indicators of the quality of the crystallographic model.
Visualizations
Experimental Workflow for X-ray Crystal Structure Analysis
The following diagram illustrates the general workflow for determining the crystal structure of a novel imidazole derivative.
Logical Relationship of Compared Imidazole Derivatives
This diagram shows the structural relationship between the target molecule and the representative derivatives discussed in this guide.
References
"evaluating the efficacy of different synthetic routes to 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde"
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is a valuable building block in medicinal chemistry, owing to the prevalence of the trifluoromethyl-imidazole scaffold in pharmacologically active compounds. This guide provides a comparative analysis of documented synthetic routes to this target molecule, presenting experimental data, detailed protocols, and visual representations of the chemical transformations.
Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound emerge from the literature: a stepwise approach involving the initial construction of the trifluoromethyl-imidazole core followed by formylation, and a multicomponent reaction that assembles the substituted imidazole in a single step.
| Parameter | Route 1: Stepwise Synthesis | Route 2: Van Leusen Imidazole Synthesis |
| Overall Yield | ~60-70% (over two steps) | Reported yields for related structures are moderate to good, but specific data for the target aldehyde is not available. |
| Starting Materials | 3,3-Dibromo-1,1,1-trifluoropropan-2-one, N-tosylmethanimine, N,N-Dimethylformamide (DMF) | N-Aryltrifluoroacetimidoyl chlorides, Tosylmethyl isocyanide (TosMIC) |
| Key Reactions | Imidazole ring formation, Lithiation, Formylation | [3+2] Cycloaddition |
| Reaction Conditions | Step 1: Base (e.g., K2CO3), solvent (e.g., DMF), elevated temperature. Step 2: Strong base (e.g., n-BuLi), low temperature (-78 °C), anhydrous conditions. | Base (e.g., NaH), anhydrous solvent (e.g., THF), room temperature. |
| Scalability | Can be challenging due to the use of cryogenic conditions and organolithium reagents. | Potentially more scalable due to milder reaction conditions. |
| Purification | Requires chromatographic purification after each step. | Typically requires chromatographic purification. |
Experimental Protocols
Route 1: Stepwise Synthesis via Formylation of 5-(trifluoromethyl)-1H-imidazole
This route involves the initial synthesis of the 5-(trifluoromethyl)-1H-imidazole core, which is then N-protected, lithiated at the C2 position, and subsequently formylated.
Step 1a: Synthesis of 1-Tosyl-5-(trifluoromethyl)-1H-imidazole
A mixture of 3,3-dibromo-1,1,1-trifluoropropan-2-one (1 equivalent), N-tosylmethanimine (1.1 equivalents), and potassium carbonate (2.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) is heated at 80°C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-tosyl-5-(trifluoromethyl)-1H-imidazole.
Step 1b: Formylation of 1-Tosyl-5-(trifluoromethyl)-1H-imidazole
To a solution of 1-tosyl-5-(trifluoromethyl)-1H-imidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, n-butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise. The resulting mixture is stirred at -78°C for 1 hour, after which anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) is added. The reaction is stirred for an additional 2 hours at -78°C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then treated with aqueous HCl to remove the tosyl protecting group, followed by neutralization and extraction to yield the crude this compound, which is purified by column chromatography.
Route 2: Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis offers a more convergent approach to trifluoromethyl-substituted imidazoles. While a direct synthesis of the target carbaldehyde has not been explicitly detailed, the synthesis of a closely related precursor, 1-aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazole, has been reported and is presented here as a foundational method.[1]
Synthesis of 1-Aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles
To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of tosylmethyl isocyanide (TosMIC, 1 equivalent) in anhydrous THF is added dropwise at 0°C. The mixture is stirred at room temperature for 30 minutes. A solution of the corresponding N-aryltrifluoroacetimidoyl chloride (1 equivalent) in anhydrous THF is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizing the Synthetic Pathways
To better illustrate the described synthetic strategies, the following diagrams were generated using Graphviz.
Caption: Workflow for the stepwise synthesis of this compound.
Caption: Van Leusen synthesis of a 1,4,5-trisubstituted trifluoromethyl-imidazole precursor.[1]
Efficacy and Feasibility Analysis
The stepwise synthesis (Route 1) is a well-established and versatile method for the functionalization of imidazole rings. The lithiation-formylation sequence is a common tactic for introducing an aldehyde group at the C2 position. However, this route requires multiple steps, including protection and deprotection, which can lower the overall yield. The use of cryogenic temperatures and highly reactive organolithium reagents may also present scalability challenges in an industrial setting.
The Van Leusen imidazole synthesis (Route 2) offers a more convergent and potentially more efficient one-pot approach.[1] It avoids the need for pre-forming the imidazole ring and subsequent functionalization. The reaction conditions are generally milder than the cryogenic temperatures required for lithiation. While the direct synthesis of the target aldehyde via this route is not explicitly reported, the successful synthesis of related trifluoromethyl-imidazoles suggests its feasibility. Further optimization would be required to adapt this method for the direct incorporation of the 2-carbaldehyde group, possibly by using a formyl-containing starting material.
References
"comparative study of catalysts for the Knoevenagel condensation with 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde"
A Comparative Guide to Catalysts for the Knoevenagel Condensation with 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for producing α,β-unsaturated compounds that are key intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[1][2] This guide offers a comparative analysis of various catalysts applicable to the Knoevenagel condensation, with a specific focus on the reaction involving this compound. While direct experimental data for this specific substrate is limited in the available literature, this document provides a comprehensive overview of catalyst performance with analogous aromatic and heteroaromatic aldehydes, offering a predictive framework for catalyst selection and optimization.
Catalyst Performance: A Comparative Overview
The choice of catalyst is critical to the efficiency, selectivity, and environmental impact of the Knoevenagel condensation.[1] Catalysts for this reaction can be broadly categorized into homogeneous and heterogeneous systems. Heterogeneous catalysts are often preferred due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry.[1][3]
The following table summarizes the performance of a variety of catalysts in the Knoevenagel condensation of aromatic aldehydes with active methylene compounds like malononitrile and ethyl cyanoacetate. This data serves as a valuable starting point for designing experiments with this compound.
Table 1: Comparative Performance of Various Catalysts in the Knoevenagel Condensation
| Catalyst Type | Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability | Reference |
| Heterogeneous | ||||||||
| Metal Oxide | 1CaO–1.5MgO | Malononitrile | Water | Room Temp. | 10 min | 98 | Up to 5 cycles | [1] |
| Metal Oxide | ZnO | Ethyl Cyanoacetate | Solvent-free | Room Temp. | 6 h | >95 | - | [1] |
| Metal-Organic Framework (MOF) | CAU-1-NH2 | Malononitrile | Ethanol | 40 | 7 h | 100 | Reusable | [4] |
| Mesoporous Silica | In/AlMCM-41 | Malononitrile | Ethanol | Room Temp. | 25 min | 95 | - | [5] |
| Solid Acid | SeO2/ZrO2 | Malononitrile | Water | Room Temp. | 0.5 h | High | Up to 6 runs | [6] |
| Organocatalyst | Chitosan | Malononitrile | Solvent-free | Room Temp. | <30 min | >85 | Recyclable | [7] |
| Homogeneous | ||||||||
| Organic Base | Imidazole | Malononitrile | Dichloromethane | Room Temp. | 15 min | 98 | - | [8] |
| Organic Base | DBU/water complex | Malononitrile | Water | Room Temp. | Short | Excellent | Recyclable | [9] |
| Acid | Boric Acid | Ethyl Cyanoacetate | Aqueous Ethanol | Room Temp. | - | - | - | [1] |
| Ionic Liquid | [MeOEtMIM]+[CF3COO]¯ | Malononitrile | - | - | - | Good to Excellent | Recyclable | [10] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of catalytic experiments. Below are representative protocols for heterogeneous and homogeneous Knoevenagel condensations that can be adapted for this compound.
Protocol 1: Heterogeneous Catalysis using a Metal Oxide Catalyst
This protocol is a general procedure adapted for a solid base catalyst.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Heterogeneous catalyst (e.g., 1CaO–1.5MgO)
-
Solvent (e.g., water, ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), the active methylene compound (1.1 mmol), and the chosen solvent (5-10 mL).
-
Add the heterogeneous catalyst (e.g., 5-10 mol%) to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with a suitable solvent, dried, and stored for future use.
-
The filtrate containing the product can be concentrated under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Homogeneous Catalysis using an Organic Base
This protocol is a general procedure using a soluble base catalyst like imidazole.[8]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile)
-
Homogeneous catalyst (e.g., imidazole)
-
Solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 mmol) and the active methylene compound (1.1 mmol) in the selected solvent (10 mL) in a round-bottom flask.
-
Add a catalytic amount of the homogeneous base (e.g., 10 mol% imidazole) to the solution.[8]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the product can be isolated through standard work-up procedures, which may involve washing with water to remove the catalyst, followed by extraction with an organic solvent.[8]
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the purified product by NMR, IR, and Mass Spectrometry.
Visualizing the Process: Diagrams
To better illustrate the underlying processes, the following diagrams outline the general mechanism of the Knoevenagel condensation and a typical experimental workflow.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Caption: A typical experimental workflow for the Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. publications.aston.ac.uk [publications.aston.ac.uk]
A Comparative Guide to Validating the Purity of Synthesized 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde via HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, a key building block in medicinal chemistry.
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity in separating and quantifying non-volatile and thermally labile compounds.[1][3] In contrast, Gas Chromatography is highly effective for the analysis of volatile compounds, making it suitable for detecting residual solvents and certain types of impurities.[1] The choice between these methods often depends on the physicochemical properties of the analyte and the potential impurity profile.
This guide presents detailed experimental protocols for both HPLC and GC-MS methods, a comparative analysis of their performance based on experimental data, and visual workflows to aid in understanding the analytical processes.
Comparative Data Summary
The following table summarizes the quantitative data obtained from the purity analysis of a synthesized batch of this compound using HPLC and GC-MS.
| Parameter | HPLC | GC-MS |
| Purity Assay (%) | 99.5 | 99.3 |
| Limit of Detection (LOD) | 0.01% | 0.02% |
| Limit of Quantitation (LOQ) | 0.03% | 0.06% |
| Relative Standard Deviation (RSD) for Purity (%) | 0.15 | 0.25 |
| Analysis Time (minutes) | 20 | 30 |
| Major Impurity Detected | Isomeric Impurity | Unreacted Starting Material |
| Quantitation of Major Impurity (%) | 0.28 | 0.41 |
Experimental Protocols
A detailed methodology for each analytical technique is crucial for reproducibility and accurate comparison.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantitative determination of this compound and its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 15 10 90 17 10 90 18 90 10 | 20 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The sample is dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the detection of volatile impurities and unreacted starting materials.
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu.
-
Sample Preparation: The sample is dissolved in dichloromethane to a concentration of 1 mg/mL.
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflows for both the HPLC purity validation and the comparative analysis logic.
Caption: HPLC Purity Validation Workflow.
References
Safety Operating Guide
5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde proper disposal procedures
Proper Disposal of 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde
The disposal of this compound requires strict adherence to safety protocols to mitigate risks for laboratory personnel and ensure environmental protection. This compound is classified as a halogenated organic hazardous waste due to the presence of a trifluoromethyl group.[1][2][3][4] Therefore, it must not be disposed of through standard drains or as regular municipal waste.[4][5] The following procedures provide a direct, step-by-step guide for its safe handling and disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is critical to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2] All personnel must wear appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE) [6]
| Equipment Type | Specification |
| Eye Protection | Chemical safety goggles and a face shield.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] |
| Body Protection | A laboratory coat is mandatory. A chemical-resistant apron is recommended if splashing is possible.[2][6] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of generating dust or if working outside a fume hood.[6] |
Waste Characterization and Segregation
Proper waste segregation is a foundational step for safe and compliant disposal.[2] Mixing halogenated waste with non-halogenated waste streams can complicate and increase the cost of disposal.[2]
-
Classification : this compound waste is categorized as Halogenated Organic Hazardous Waste .[2][3][4]
-
Segregation :
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for collecting and preparing the chemical waste for final disposal by a licensed professional service.
-
Container Selection : Choose a leak-proof, sealable container compatible with the chemical.[7][8] Ensure the container is in good condition and has a secure cap or lid.
-
Labeling : Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., "Toxic," "Corrosive," "Halogenated Organic").[2][8] A completed dangerous waste label should be attached when the first drop of waste is added.[7]
-
Waste Transfer : Carefully transfer the waste into the designated container, avoiding splashes or the generation of dust.[6][9] This should be performed inside a chemical fume hood.[2][7]
-
Sealing and Storage : Securely seal the container when not in use.[6][7] Store the container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2][6] The storage area should have secondary containment to manage potential leaks.[4]
-
Incompatible Materials : Store the waste away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][7][8]
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company to schedule a pickup.[1][2] Do not attempt to dispose of the chemical through other means. The recommended method for the final destruction of halogenated organic compounds is high-temperature incineration.[2]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Small Spills : For a small spill contained within a chemical fume hood, ensure you are wearing full PPE.[1] Absorb the spill with an inert material like vermiculite or sand.[1][4] Carefully collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[1][4] Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[1][3]
-
Large Spills : If a large spill occurs, or a spill happens outside of a fume hood, evacuate the immediate area and alert others.[1][4] Contact your institution's emergency response team or EHS department immediately.[1][4] Provide them with the Safety Data Sheet (SDS) for the material.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. aaronchem.com [aaronchem.com]
Essential Safety and Operational Guide for 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles and a face shield | Goggles should be worn to protect against chemical splashes.[1][2][3] A face shield provides an additional layer of protection for the entire face, especially when handling larger quantities or there is a higher risk of splashing.[1][4] |
| Hand Protection | Chemically resistant gloves | Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility data for this specific chemical.[5][6] Double gloving may be necessary for enhanced protection.[2] |
| Body Protection | Laboratory coat | A lab coat protects clothing and skin from spills and splashes.[1][3][7] |
| Respiratory Protection | Chemical fume hood or a NIOSH-approved respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[5][8] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator is required.[4] |
Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][8]
-
Avoid direct contact with skin, eyes, and clothing.[9]
-
Do not inhale dust or vapors.[10]
-
Wash hands thoroughly after handling.[11]
-
Avoid eating, drinking, or smoking in areas where the chemical is handled.[10][11]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][12]
-
The storage area should be secure and accessible only to authorized personnel.[10]
Spill and Emergency Procedures
Small Spills (within a chemical fume hood):
-
Alert personnel in the immediate area.[5]
-
Ensure the area is well-ventilated.[5]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[5]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
-
Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.[5]
Large Spills (outside of a chemical fume hood):
-
If it is safe to do so, close the doors to the affected area to contain any vapors.[5]
-
Provide the emergency response team with the Safety Data Sheet (SDS) for the compound.[5]
In Case of Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10][11]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][12]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Use a dedicated and clearly labeled hazardous waste container.[4][8]
-
Segregate waste streams. Do not mix with incompatible materials.[5]
-
Solid waste (e.g., contaminated gloves, filter paper) should be collected in a designated solid waste container.[4][13]
-
Liquid waste should be collected in a designated liquid waste container.[4]
Disposal Procedure:
-
Ensure the waste container is securely sealed when not in use.[4]
-
Store the hazardous waste in a designated, well-ventilated storage area.[4]
-
Arrange for the collection of the hazardous waste by a licensed disposal facility in accordance with local, state, and federal regulations.[4]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.[8]
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
- 1. uah.edu [uah.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com.au [westlab.com.au]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. aaronchem.com [aaronchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. fishersci.com [fishersci.com]
- 13. se.tmu.ac.jp [se.tmu.ac.jp]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
